Styryl 6
Description
The exact mass of the compound 2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate is 430.1659350 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N2.ClHO4/c1-23(2)20-11-7-8-12-21(20)25(5)22(23)13-9-6-10-18-14-16-19(17-15-18)24(3)4;2-1(3,4)5/h6-17H,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZRMIFMBREUKB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC3=CC=C(C=C3)N(C)C)C)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C3=CC=C(C=C3)N(C)C)C)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Photophysical Landscape of Styryl Dyes: A Technical Guide
Introduction
Styryl dyes are a prominent class of fluorescent molecules widely utilized in biomedical research, particularly for cellular imaging and as probes for biological membranes. Their photophysical properties, characterized by strong absorption and emission in the visible spectrum, are highly sensitive to the local environment, making them valuable tools for studying cellular dynamics. This guide provides an in-depth overview of the core photophysical properties of styryl dyes, with a focus on quantitative data, experimental methodologies, and the underlying photophysical principles. It is important to note that a search for a specific compound named "Styryl 6" did not yield a unique molecular entity in the reviewed literature. Therefore, this document will focus on the general properties of the styryl dye class, with specific examples provided for context.
Core Photophysical Properties of Styryl Dyes
The photophysical behavior of styryl dyes is dictated by their molecular structure, which typically consists of a donor-π-acceptor (D-π-A) system. This architecture gives rise to their characteristic spectral properties.
Absorption and Emission Spectra
Styryl dyes generally exhibit broad absorption bands in the visible region of the electromagnetic spectrum, typically ranging from 400 to 550 nm.[1] Their emission spectra are also broad and are typically red-shifted with respect to their absorption, with emission maxima generally falling between 500 and 670 nm.[1] The specific absorption (λabs) and emission (λem) maxima are highly dependent on the specific molecular structure and the solvent environment.
The difference between the absorption and emission maxima is known as the Stokes shift. Styryl dyes often exhibit large Stokes shifts, which is a desirable property for fluorescence imaging as it facilitates the separation of the excitation and emission signals, leading to improved signal-to-noise ratios. For instance, some styryl dyes exhibit Stokes shifts larger than 70 nm.[1]
Quantum Yield and Molar Absorptivity
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The quantum yields of styryl dyes are highly variable and are strongly influenced by the solvent. For example, in aqueous solutions, some styryl dyes can have quantum yields above 0.06.[1] The molar absorptivity (ε), also known as the extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength.
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for several representative styryl dyes in different solvent environments.
| Dye | Solvent | λabs (nm) | λem (nm) | Stokes Shift (Δλ, nm) | Quantum Yield (Φf) | Molar Absorptivity (ε, M-1cm-1) | Reference |
| Styryl-QL | DMSO | 488 | 565 | 77 | 0.006 | 2.55 x 104 | [1] |
| Styryl-QL | PBS | - | - | >70 | >0.06 | - | [1] |
| Styryl-BT | PBS | - | - | >70 | >0.06 | - | [1] |
Table 1: Photophysical Properties of Selected Styryl Dyes.
Experimental Protocols
The characterization of the photophysical properties of styryl dyes involves several standard spectroscopic techniques.
Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of a styryl dye.
Methodology:
-
Sample Preparation: Solutions of the styryl dye are prepared in the desired solvent at a concentration that results in an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λabs) is determined from this spectrum.
-
Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λabs), and the emission is scanned over a range of longer wavelengths. The wavelength of maximum emission (λem) is determined from this spectrum.
Fluorescence Quantum Yield Determination
Objective: To measure the fluorescence quantum yield of a styryl dye.
Methodology (Comparative Method):
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen. For example, fluorescein in 0.1 M NaOH (Φf = 0.92) is a common standard.[1][2]
-
Absorbance Measurement: The absorbances of both the sample and the standard are measured at the excitation wavelength, ensuring the values are below 0.1.
-
Fluorescence Measurement: The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Visualizations
Jablonski Diagram for Styryl Dyes
The following diagram illustrates the key photophysical processes that a styryl dye molecule undergoes upon excitation.
Caption: A Jablonski diagram illustrating the electronic and vibrational transitions in a styryl dye.
Experimental Workflow for Fluorescence Spectroscopy
The following diagram outlines a typical workflow for measuring the fluorescence properties of a styryl dye.
Caption: A typical experimental workflow for characterizing the fluorescence of a styryl dye.
References
Unveiling the Spectroscopic Profile of Styryl Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the absorption and emission spectra of styryl dyes, a class of fluorescent molecules widely utilized in biomedical research and diagnostics. Due to the limited specific data available for a singular entity denoted as "Styryl 6," this document will focus on the well-characterized cationic styryl dye, Styryl-QL, as a representative example. The principles and methodologies described herein are broadly applicable to the wider family of styryl dyes.
Core Spectroscopic Properties of Styryl-QL
Styryl dyes are known for their sensitivity to the local environment, exhibiting changes in their spectral properties in different solvents or upon binding to biomolecules. The photophysical characteristics of Styryl-QL in various common laboratory solvents are summarized below.
| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) | Phosphate-Buffered Saline (PBS) |
| Absorption Maximum (λ_abs_) | 550 nm | 540 nm | 535 nm |
| Emission Maximum (λ_em_) | 670 nm | 650 nm | 640 nm |
| Stokes Shift (Δλ) | 120 nm | 110 nm | 105 nm |
| Molar Absorptivity (ε) | Data not available | Data not available | Data not available |
| Fluorescence Quantum Yield (Φ_f_) | 0.09 (relative to Fluorescein) | Data not available | Data not available |
| Fluorescence Lifetime (τ) | Data not available | Data not available | Data not available |
Note: The fluorescence quantum yield was calculated using fluorescein as a standard (Φ = 0.79 in DMSO)[1]. The data presented is based on studies of cationic styryl dyes, where Styryl-QL is a prominent example[1][2].
Experimental Protocols
The determination of the absorption and emission spectra of styryl dyes follows established spectroscopic techniques. Below are detailed methodologies typical for these experiments.
Sample Preparation
Stock solutions of the styryl dye are typically prepared in a high-purity solvent such as dimethyl sulfoxide (DMSO) at a concentration of around 5 mM.[1] Working solutions for spectroscopic measurements are then prepared by diluting the stock solution in the desired solvent (e.g., DMSO, methanol, or PBS) to a final concentration of approximately 10 μM.[1]
UV-Visible Absorption Spectroscopy
Absorption spectra are recorded using a dual-beam UV-Visible spectrophotometer. The working solution of the dye is placed in a quartz cuvette with a path length of 1 cm. The corresponding pure solvent is used as a reference to zero the instrument. Spectra are typically scanned over a wavelength range of 400 to 700 nm to determine the absorption maximum (λ_abs_).
Fluorescence Spectroscopy
Fluorescence emission and excitation spectra are measured using a spectrofluorometer. The sample is held in a quartz cuvette. For emission spectra, the sample is excited at a fixed wavelength, often at or near the absorption maximum (e.g., 488 nm), and the emitted light is scanned over a higher wavelength range (e.g., 500 to 800 nm).[1][3] To record an excitation spectrum, the emission wavelength is fixed at the emission maximum, and the excitation wavelength is scanned.
Quantum Yield Determination
The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. It is often determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. Fluorescein in 0.1 M NaOH (Φ_f_ = 0.95) or in DMSO (Φ_f_ = 0.79) is a common standard for styryl dyes.[1] The quantum yield is calculated using the following equation:
Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
To minimize errors, the absorbance of both the sample and standard solutions at the excitation wavelength is typically kept below 0.1.
Visualizing Molecular Processes and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the fundamental photophysical processes and a typical experimental workflow.
Caption: A simplified Jablonski diagram illustrating the electronic and vibrational transitions involved in absorption and fluorescence.
Caption: A typical experimental workflow for determining the absorption, emission, and quantum yield of a fluorescent dye.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Styryl 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styryl 6, a synthetic organic dye, has garnered significant attention within the scientific community for its utility as a laser dye and a fluorescent probe in various biological and chemical applications. Its unique photophysical properties make it a valuable tool for researchers in fields ranging from cellular imaging to materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound, with a focus on providing detailed data and protocols for laboratory use.
Chemical Structure and Identification
This compound is chemically identified as 2-[4-(4-DIMETHYLAMINOPHENYL)-1,3-BUTADIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM PERCHLORATE. Its structure features a positively charged indolium heterocycle linked to a dimethylaminophenyl group through a conjugated polyene chain, with a perchlorate anion. This extended π-system is responsible for its characteristic absorption and fluorescence properties.
| Identifier | Value |
| IUPAC Name | 2-[4-(4-DIMETHYLAMINOPHENYL)-1,3-BUTADIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM PERCHLORATE |
| CAS Number | 76433-27-7 |
| Molecular Formula | C23H27ClN2O4 |
| Molecular Weight | 430.93 g/mol |
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of this compound are crucial for its application as a fluorescent probe and laser dye. While some specific data points for this compound are not extensively reported in publicly available literature, the general properties of styryl dyes provide a strong indication of its behavior.
Physical Properties
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not available |
Solubility
Styryl dyes, in general, exhibit solubility in various organic solvents. The solubility of this compound is expected to be similar.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol (MeOH) | Soluble |
| Ethanol | Soluble |
| Water | Sparingly soluble |
Spectroscopic Properties
The extended conjugation in the this compound molecule gives rise to strong absorption in the visible region of the electromagnetic spectrum and subsequent fluorescence emission. The exact absorption and emission maxima can be influenced by the solvent environment. Cationic styryl dyes typically exhibit absorption maxima in the range of 400 to 550 nm and emission maxima in the range of 500 to 670 nm in solvents like DMSO, methanol, and PBS.[2]
| Parameter | Wavelength Range |
| Absorption Maximum (λabs) | ~400 - 550 nm |
| Emission Maximum (λem) | ~500 - 670 nm |
Synthesis of this compound
Experimental Protocols
General Protocol for Fluorescent Staining of Cells
Styryl dyes are widely used for staining cell membranes and other cellular compartments. The following is a general protocol that can be adapted for use with this compound.
Materials:
-
This compound stock solution (e.g., 1-5 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Cell culture medium
-
Cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution: Dilute the this compound stock solution to the desired final concentration (typically in the range of 1-10 µM) in cell culture medium or imaging buffer. The optimal concentration should be determined experimentally.
-
Cell Staining: Remove the cell culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for a period ranging from 5 to 30 minutes at 37°C. The incubation time should be optimized for the specific cell type and experimental conditions.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with fresh imaging buffer to remove unbound dye.
-
Imaging: Mount the coverslips on a microscope slide with a drop of imaging buffer or observe the cells directly in the imaging dish using a fluorescence microscope equipped with the appropriate filter set for this compound (excitation and emission wavelengths will depend on the specific spectral properties in the cellular environment).
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling the compound in a well-ventilated area or a fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Store the compound in a tightly sealed container in a cool, dry place, protected from light.
Signaling Pathways and Applications in Drug Development
Currently, there is no specific information available in the reviewed literature detailing the direct involvement of this compound in specific cellular signaling pathways. The primary application of styryl dyes in a research context is as fluorescent probes for imaging and tracking cellular components and processes.[3][4] For example, their ability to insert into lipid membranes makes them useful for studying membrane dynamics, endocytosis, and exocytosis.[5]
In the context of drug development, fluorescent probes like this compound can be valuable tools. They can be used to:
-
Visualize the subcellular localization of drug targets.
-
Monitor the effects of drugs on cellular morphology and organelle function.
-
Develop high-throughput screening assays to identify compounds that modulate specific cellular processes.
The workflow for utilizing a fluorescent probe like this compound in a drug screening context can be visualized as follows:
Caption: A simplified workflow for a high-throughput drug screening assay using a fluorescent probe.
Conclusion
This compound is a versatile fluorescent dye with significant potential in various research and development applications. Its strong photophysical properties make it an excellent candidate for use in laser applications and as a probe for cellular imaging. While specific quantitative data and detailed experimental protocols are somewhat limited in the public domain, the information provided in this guide, based on the known characteristics of the styryl dye family, offers a solid foundation for researchers and scientists to incorporate this compound into their experimental workflows. Further investigation into its specific properties and biological interactions will undoubtedly expand its utility in the scientific community.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lighting up the Senses: FM1-43 Loading of Sensory Cells through Nonselective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Luminescence of Styryl 6: A Technical Guide to its Fluorescence Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styryl 6, a member of the styryl dye family, is a fluorescent probe with applications in cellular imaging and as a laser dye. Its photophysical properties, particularly its fluorescence, are highly sensitive to the local environment. This technical guide provides an in-depth exploration of the core mechanism governing the fluorescence of this compound, with a focus on the Twisted Intramolecular Charge Transfer (TICT) model. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes and require a deep understanding of their behavior at a molecular level.
Core Fluorescence Mechanism: The Twisted Intramolecular Charge Transfer (TICT) State
The fluorescence of this compound, a classic "push-pull" molecule with distinct electron-donating and electron-accepting moieties connected by a conjugated π-system, is governed by the formation of a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation.
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁), often referred to as the locally excited (LE) state. In this state, the molecule largely retains its planar geometry. However, in polar solvents, the molecule can undergo a conformational change in the excited state, where the electron-donating and electron-accepting groups twist relative to each other around the single bond connecting them.
This twisting leads to the formation of a highly polar, charge-separated state known as the TICT state. The TICT state is stabilized by the surrounding polar solvent molecules. The energy of the TICT state is lower than that of the LE state, and this energy difference is solvent-dependent.
The fluorescence emission from this compound can originate from either the LE state or the TICT state, often resulting in dual fluorescence.
-
In nonpolar solvents , the formation of the TICT state is energetically unfavorable. Fluorescence primarily occurs from the LE state, resulting in a single emission band at a shorter wavelength.
-
In polar solvents , the TICT state is stabilized, and a significant portion of the excited state population relaxes to this state. This leads to a second, red-shifted emission band corresponding to fluorescence from the TICT state. The Stokes shift (the difference between the absorption and emission maxima) is significantly larger in polar solvents due to the energy relaxation associated with the formation of the TICT state.
The efficiency of the TICT formation and the subsequent radiative or non-radiative decay pathways are influenced by solvent polarity, viscosity, and temperature, which in turn affect the fluorescence quantum yield and lifetime of this compound.
Data Presentation
The following tables summarize the photophysical properties of styryl dyes that are structurally related to this compound, demonstrating the influence of the solvent environment on their absorption and emission characteristics. Due to the limited availability of a complete dataset for "this compound" under a single designation, data for the representative and well-studied styryl dyes LDS 722 and Nile Blue are presented. These dyes share the core electronic and structural features that govern the TICT mechanism.
Table 1: Photophysical Properties of LDS 722 in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Methanol | 494 | 702 |
| Ethanol | - | 718 |
| DMSO | - | 735 |
| Propylene Carbonate / Ethylene Glycol | - | 725 |
Data compiled from various sources, including product data sheets.
Table 2: Photophysical Properties of Nile Blue in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |
| n-Hexane | 473 | 546 | - |
| Methanol | - | - | 0.27[1] |
| 1,2-Dichloroethane | - | - | 0.50[1] |
| Water | 635 | 674 | 0.01[1] |
| Ethanol | 627.5 | - | 0.27[2] |
Data compiled from various scientific publications.[1][2]
Experimental Protocols
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of this compound in different solvents.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., DMSO or methanol) at a concentration of 1 mM.
-
Prepare a series of dilutions of the stock solution in the desired solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water) to a final concentration of 1-10 µM. The absorbance at the absorption maximum should be kept below 0.1 to avoid inner filter effects.
-
-
Absorption Measurement:
-
Use a UV-Vis spectrophotometer.
-
Record the absorption spectrum of each sample from 300 nm to 800 nm.
-
Use the respective pure solvent as a blank.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range starting from ~20 nm above the excitation wavelength to 850 nm.
-
Identify the wavelength of maximum emission (λ_em).
-
Relative Fluorescence Quantum Yield (Φ_f) Measurement
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Methodology:
-
Standard Selection:
-
Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).
-
-
Sample Preparation:
-
Prepare a series of dilutions of both this compound and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
-
Data Acquisition:
-
Measure the absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Calculation:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime of this compound.
Methodology:
-
Instrumentation:
-
Utilize a time-correlated single photon counting (TCSPC) system.
-
The excitation source should be a pulsed laser with a pulse width significantly shorter than the expected fluorescence lifetime (e.g., a picosecond diode laser).
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent with an absorbance of ~0.1 at the excitation wavelength.
-
-
Data Acquisition:
-
Excite the sample with the pulsed laser.
-
Collect the fluorescence decay profile at the emission maximum.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Analysis:
-
Deconvolute the IRF from the measured fluorescence decay.
-
Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s) (τ).
-
Mandatory Visualization
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism.
Caption: Experimental workflow for characterizing this compound fluorescence.
References
The Synthesis and Application of Styryl Dyes: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Styryl dyes, a class of fluorescent molecules characterized by a donor-π-acceptor structure, have emerged as indispensable tools in biological research and are showing increasing promise in therapeutic applications. Their photophysical properties, which are highly sensitive to the local environment, make them ideal probes for dynamic cellular processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of styryl dyes, with a particular focus on their use in cellular imaging and as potential therapeutic agents. Detailed experimental protocols for their synthesis and key biological applications are provided, alongside a quantitative summary of their photophysical properties. Furthermore, this guide illustrates the signaling pathways and experimental workflows involving styryl dyes through detailed diagrams, offering a valuable resource for researchers seeking to leverage these versatile molecules in their work.
Introduction: A Brief History of Styryl Dyes
The development of synthetic dyes began in the mid-19th century, with William Henry Perkin's accidental discovery of mauveine in 1856 marking a pivotal moment. This discovery catalyzed the growth of a vibrant synthetic dye industry, initially reliant on coal tar as a primary feedstock. The first examples of styryl dyes were synthesized in the early 1920s. These dyes are structurally defined by an electron-donating group and an electron-accepting group connected by a conjugated π-system, typically a vinyl or divinyl bridge. This intramolecular charge-transfer character is the origin of their interesting photophysical properties.
Synthesis of Styryl Dyes
The synthesis of styryl dyes can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired complexity of the dye and the available starting materials. Common synthetic strategies include Knoevenagel condensation, Wittig reactions, and Mizoroki-Heck coupling.
Common Synthetic Routes
-
Knoevenagel Condensation: This is a widely used method that involves the condensation of an active methylene compound (containing a Z-CH₂-Z' or Z-CHR-Z' group, where Z and Z' are electron-withdrawing groups) with an aldehyde or ketone. In the context of styryl dye synthesis, this typically involves the reaction of a heterocyclic compound with an activated methyl group (e.g., N-alkylpicolinium or N-alkylquinaldinium salts) with an aromatic aldehyde. The reaction is often catalyzed by a weak base, such as piperidine or pyridine.
-
Wittig Reaction: The Wittig reaction is another powerful tool for forming the carbon-carbon double bond that is central to the styryl dye chromophore. This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide (a Wittig reagent). This method offers excellent control over the stereochemistry of the resulting double bond.
-
Mizoroki-Heck Coupling: This palladium-catalyzed cross-coupling reaction forms a substituted alkene from an aryl or vinyl halide and an alkene. It provides a versatile method for constructing the styryl framework, particularly for more complex derivatives.
Experimental Protocol: Synthesis of a Representative Styryl Dye (Styryl-QL)
This protocol describes the synthesis of (E)-1-ethyl-2-(2-(1-ethyl-1H-indol-3-yl)vinyl)quinolin-1-ium, a cationic styryl dye, via a condensation reaction.
Materials:
-
1-ethyl-1H-indole-3-carbaldehyde
-
1-ethyl-2-methylquinolin-1-ium iodide
-
Anhydrous sodium acetate
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 1-ethyl-1H-indole-3-carbaldehyde (1 equivalent), 1-ethyl-2-methylquinolin-1-ium iodide (1 equivalent), and anhydrous sodium acetate (2 equivalents).
-
Add ethanol to the mixture.
-
Heat the reaction mixture at 80°C for 3 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in CH₂Cl₂).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure styryl dye as a solid.
Characterization:
The synthesized dye should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy, to confirm its structure and purity.
Photophysical Properties of Styryl Dyes
The utility of styryl dyes as fluorescent probes stems from their environment-sensitive photophysical properties. Their absorption and emission maxima, quantum yield, and fluorescence lifetime can all be modulated by factors such as solvent polarity, viscosity, and binding to biological macromolecules. A selection of styryl dyes and their key photophysical properties are summarized in the tables below.
Table 1: Photophysical Properties of Selected Styryl Dyes in Different Solvents
| Dye | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Styryl-QL | DMSO | 485 | 580 | 95 | 0.08 | 32,000 | |
| Styryl-QL | MeOH | 478 | 565 | 87 | - | 28,000 | |
| Styryl-QL | PBS | 472 | 550 | 78 | - | 25,000 | |
| Styryl-BT | DMSO | 465 | 540 | 75 | 0.05 | 29,000 | |
| Styryl-BT | MeOH | 458 | 530 | 72 | - | 26,000 | |
| Styryl-BT | PBS | 450 | 520 | 70 | - | 22,000 |
Table 2: Photophysical Properties of Commercially Available Styryl Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications | Reference |
| Di-4-ANEPPS | 465 | 635 | Membrane Potential Imaging | |
| Di-8-ANEPPS | 465 | 635 | Membrane Potential Imaging | |
| FM1-43 | 479 | 598 | Synaptic Vesicle Recycling | |
| FM4-64 | 515 | 640 | Synaptic Vesicle Recycling | |
| RH237 | 528 | 778 | Neuronal Functional Imaging | |
| RH414 | 532 | 718 | Neuronal Functional Imaging |
Applications in Biological Research and Drug Development
Styryl dyes have found a wide array of applications in biological research due to their ability to report on dynamic cellular processes. Their use extends from fundamental cell biology to preclinical drug development.
Fluorescent Probes for Cellular Imaging
Styryl dyes, most notably FM1-43 and its analogs, are powerful tools for visualizing the exo-endocytic cycle of synaptic vesicles. These amphiphilic molecules reversibly partition into the outer leaflet of the plasma membrane. During neuronal stimulation, as synaptic vesicles fuse with the presynaptic membrane (exocytosis) and are subsequently retrieved (endocytosis), the dye becomes trapped within the newly formed vesicles. The fluorescence of these labeled vesicles can then be imaged. Upon a second round of stimulation in a dye-free medium, the release of the dye into the synaptic cleft upon exocytosis leads to a decrease in fluorescence, allowing for the real-time tracking of vesicle turnover.
Experimental Protocol: Labeling Synaptic Vesicles with FM1-43
Materials:
-
Neuronal cell culture or tissue preparation
-
Physiological saline solution (e.g., Tyrode's solution)
-
FM1-43 stock solution (e.g., 1-10 mM in DMSO)
-
High-potassium solution for depolarization (e.g., Tyrode's solution with elevated KCl)
-
Fluorescence microscope equipped with appropriate filters for FM1-43 (Excitation ~480 nm, Emission ~600 nm)
Procedure:
-
Loading: Incubate the neuronal preparation in a physiological saline solution containing FM1-43 (typically 2-15 µM) for a short period (e.g., 30-60 seconds).
-
Stimulation: While in the presence of the dye, stimulate the neurons to induce exocytosis and subsequent endocytosis. This can be achieved by electrical field stimulation or by depolarization with a high-potassium solution.
-
Washing: Thoroughly wash the preparation with dye-free physiological saline to remove the dye from the plasma membrane.
-
Imaging (Uptake): Acquire fluorescence images of the preparation. The bright fluorescent puncta correspond to clusters of newly recycled, dye-loaded synaptic vesicles.
-
Destaining (Release): To visualize exocytosis, stimulate the neurons again in the dye-free solution.
-
Imaging (Release): Acquire a time-lapse series of fluorescence images. The decrease in fluorescence intensity over time reflects the release of the dye from the vesicles upon fusion with the presynaptic membrane.
Workflow for Synaptic Vesicle Recycling Imaging
Caption: Workflow for imaging synaptic vesicle recycling using FM1-43.
Certain styryl dyes, such as the ANEPPS series, are electrochromic, meaning their fluorescence properties change in response to alterations in the electric field across the plasma membrane. This makes them valuable probes for monitoring changes in membrane potential in excitable cells like neurons and cardiomyocytes. These "fast-response" dyes insert into the membrane and their electron distribution is perturbed by the transmembrane potential, leading to a shift in their excitation or emission spectra. This allows for ratiometric imaging, which can provide a more quantitative measure of membrane potential changes.
Signaling Pathway: Membrane Depolarization and Calcium Influx
Caption: Styryl dyes can monitor membrane depolarization, a key event in signaling.
Applications in Drug Development
The sensitivity of styryl dyes to membrane potential makes them suitable for high-throughput screening (HTS) assays to identify compounds that modulate ion channel activity. Ion channels are important drug targets, and assays based on styryl dyes can provide a rapid and cost-effective way to screen large compound libraries.
Some styryl dyes can act as photosensitizers in photodynamic therapy (PDT), an emerging cancer treatment modality. In PDT, a non-toxic photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can induce tumor cell death through apoptosis or necrosis.
Signaling Pathway: Photodynamic Therapy-Induced Cell Death
Unveiling the Solubility Profile of Styryl 6: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the solubility characteristics of the fluorescent dye Styryl 6 (CAS 76433-27-7), tailored for researchers, scientists, and professionals in drug development.
This document provides an in-depth overview of the solubility of this compound, a laser and voltage-sensitive fluorescent dye, in various common laboratory solvents. Understanding the solubility of this compound, with the molecular formula C23H27ClN2O4, is critical for its effective application in diverse research areas, including cellular imaging and laser technologies.
Quantitative Solubility Data of this compound
While precise quantitative solubility values for this compound are not widely published in comprehensive databases, its practical use in various applications provides insights into its solubility characteristics. The dye is noted to be soluble in several organic solvents, a property essential for its function as a laser dye and for its application in biological staining protocols.
| Solvent | Solubility | Remarks |
| Ethanol | Soluble | This compound has a reported absorption maximum of 615 nm in ethanol, indicating its solubility in this solvent.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for preparing stock solutions of styryl dyes for use in biological imaging. |
| Methanol | Soluble | Cationic styryl dyes have been shown to be soluble in methanol.[2] |
| Water | Sparingly Soluble | The solubility of styryl dyes in aqueous solutions like Phosphate-Buffered Saline (PBS) is generally low.[2] |
Experimental Protocols for Solubility Determination
The determination of solubility for fluorescent dyes like this compound is a critical step in experimental design. Several established methods can be employed to ascertain the quantitative solubility of such compounds.
Gravimetric Method
A standard and straightforward method for determining solubility involves the preparation of a saturated solution followed by the quantification of the dissolved solute.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Evaporate a known volume of the clear supernatant to dryness and weigh the remaining solid residue.
-
Calculation: Calculate the solubility in units such as g/L or mg/mL.
Spectrophotometric Method
For chromophoric compounds like this compound, UV-Visible spectrophotometry offers a sensitive method for determining solubility.
Protocol:
-
Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). For this compound in ethanol, the λmax is 615 nm.[1]
-
Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method.
-
Dilution and Measurement: After separating the undissolved solid, dilute a known volume of the saturated solution to a concentration that falls within the linear range of the standard curve. Measure the absorbance of the diluted solution.
-
Calculation: Use the standard curve to determine the concentration of the diluted solution and then calculate the solubility of the original saturated solution.
Experimental Workflow and Signaling Pathways
Styryl dyes, including this compound, are extensively used as fluorescent probes in cellular and neuroscience research, particularly for visualizing membrane dynamics and synaptic vesicle recycling.
Experimental Workflow for Live-Cell Imaging
The following workflow outlines the typical steps for using this compound in live-cell imaging experiments.
Caption: A typical workflow for staining live cells with this compound for fluorescence microscopy.
Mechanism of Action in Cellular Imaging
Styryl dyes are amphiphilic molecules that partition into the outer leaflet of the cell membrane. Their fluorescence is typically low in aqueous environments but increases significantly upon insertion into the hydrophobic lipid bilayer. This property allows for the visualization of cell membranes and dynamic processes such as endocytosis and exocytosis. In neuroscience, these dyes are instrumental in studying the recycling of synaptic vesicles at nerve terminals.[3] When a neuron is stimulated, the dye is taken up into newly formed vesicles during endocytosis. Subsequent exocytosis releases the dye, leading to a decrease in fluorescence, which can be monitored to study neurotransmitter release dynamics.[3]
It is important to note that some styryl dyes have been reported to have pharmacological effects, such as acting as antagonists at certain receptors. Therefore, appropriate controls are necessary to account for any potential non-specific effects of the dye on cellular processes.
References
- 1. dksh.com [dksh.com]
- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07601B [pubs.rsc.org]
- 3. Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilicity and Membrane Interactions of Styryl 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styryl 6, a laser and scintillation dye, belongs to the broader class of styryl dyes, which are characterized by their unique photophysical properties. These molecules typically feature a hydrophilic head group and a lipophilic tail, rendering them amphiphilic. A key characteristic of styryl dyes is their significant increase in fluorescence quantum yield upon binding to lipid membranes. This property has led to their widespread use as fluorescent probes for visualizing cellular membranes, studying membrane potential dynamics, and investigating processes like endocytosis and exocytosis.
This technical guide provides a comprehensive overview of the lipophilicity of this compound and its interactions with lipid membranes. While specific experimental data for this compound is limited in the public domain, this guide outlines the established principles of styryl dye-membrane interactions and provides detailed experimental protocols for the quantitative characterization of this compound. Understanding these properties is crucial for its application in biological research and for the development of novel diagnostic and therapeutic agents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[4-(4-DIMETHYLAMINOPHENYL)-1,3-BUTADIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM PERCHLORATE | |
| CAS Number | 76433-27-7 | |
| Molecular Formula | C₂₃H₂₇ClN₂O₄ | |
| Molecular Weight | 430.92 g/mol | |
| logP (Predicted) | Not available | |
| logD (Predicted at pH 7.4) | Not available |
Note: Predicted logP and logD values can be calculated using various computational models, but are not a substitute for experimental determination.
Lipophilicity of this compound and its Determination
Lipophilicity, the affinity of a molecule for a lipophilic environment, is a critical parameter influencing a compound's membrane permeability, distribution, and potential biological activity. It is typically quantified by the partition coefficient (logP) between octanol and water, and the distribution coefficient (logD) at a specific pH.
Experimental Protocol for Determining the Octanol-Water Partition Coefficient (logP) of this compound
The shake-flask method is the gold standard for experimental logP determination.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system with a UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in either water or n-octanol at a known concentration.
-
Ensure both the n-octanol and water are mutually saturated by vigorously mixing them for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the this compound stock solution to a vial containing a known volume of the other solvent (e.g., add aqueous stock to n-octanol).
-
Vigorously mix the vial using a vortex mixer for at least 1 minute to facilitate partitioning.
-
Allow the vial to stand at a constant temperature until the two phases have clearly separated. To ensure complete separation, centrifuge the vials at a low speed.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method. Given its chromophore, UV-Vis spectrophotometry is a likely method. A calibration curve of this compound in each solvent should be prepared beforehand. Alternatively, HPLC can be used for more complex mixtures.
-
-
Calculation:
-
The partition coefficient, P, is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]water
-
The logP is then calculated as the base-10 logarithm of P: logP = log₁₀(P)
-
Data Presentation:
The results of the logP determination should be presented in a clear, tabular format.
| Replicate | [this compound]octanol (M) | [this compound]water (M) | P | logP |
| 1 | Hypothetical Value | Hypothetical Value | Calculated | Calculated |
| 2 | Hypothetical Value | Hypothetical Value | Calculated | Calculated |
| 3 | Hypothetical Value | Hypothetical Value | Calculated | Calculated |
| Average | Calculated | |||
| Std. Dev. | Calculated |
Experimental Workflow for logP Determination
Caption: Workflow for the experimental determination of the octanol-water partition coefficient (logP).
Membrane Interactions of this compound
The amphiphilic nature of this compound governs its interaction with lipid bilayers. The lipophilic portion of the molecule inserts into the hydrophobic core of the membrane, while the hydrophilic head group remains at the membrane-water interface. This interaction is fundamental to its utility as a membrane probe.
Quantitative Analysis of Membrane Partitioning and Binding
The extent to which this compound associates with a membrane can be quantified by its membrane partition coefficient (Kp) and its binding affinity (Kd).
Experimental Protocol for Determining the Membrane Partition Coefficient (Kp) using Fluorescence Titration
This method relies on the increase in this compound fluorescence upon partitioning into a lipid environment.
Materials:
-
This compound
-
Liposomes of defined lipid composition (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
-
Buffer solution (e.g., HEPES or PBS)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Prepare unilamellar liposomes by methods such as extrusion or sonication. The lipid concentration should be accurately determined.
-
-
Fluorescence Titration:
-
Prepare a series of samples with a constant concentration of this compound and varying concentrations of liposomes in the buffer.
-
Incubate the samples to allow partitioning to reach equilibrium.
-
Measure the fluorescence intensity of each sample at the emission maximum of membrane-bound this compound.
-
-
Data Analysis:
-
The partition coefficient (Kp) can be determined by fitting the fluorescence intensity data to a partitioning model. A common approach is to use the following equation: F = F₀ + (Fmax - F₀) * (Kp * [L]) / ([W] + Kp * [L]) where:
-
F is the measured fluorescence intensity.
-
F₀ is the fluorescence intensity of this compound in buffer alone.
-
Fmax is the fluorescence intensity when all this compound is membrane-bound.
-
[L] is the molar concentration of lipid.
-
[W] is the molar concentration of water (approximately 55.5 M).
-
-
Data Presentation:
| [Lipid] (M) | Fluorescence Intensity (a.u.) |
| 0 | Hypothetical Value |
| Value 1 | Hypothetical Value |
| Value 2 | Hypothetical Value |
| ... | ... |
| Value n | Hypothetical Value |
The data would then be plotted (Fluorescence Intensity vs. [Lipid]) and fitted to the partitioning equation to determine Kp.
Experimental Workflow for Membrane Partitioning Analysis
Caption: Workflow for determining the membrane partition coefficient (Kp) using fluorescence titration.
Potential Influence on Cellular Signaling Pathways
While this compound is primarily used as a passive probe, its accumulation in cellular membranes could potentially influence signaling pathways that are initiated at or are dependent on the plasma membrane. The insertion of any exogenous molecule into the lipid bilayer can locally alter membrane properties such as fluidity, curvature, and thickness, which in turn can modulate the activity of membrane-associated proteins.
As this compound is a voltage-sensitive dye, its primary intended use is to report on changes in membrane potential, a key element in many signaling pathways, particularly in excitable cells like neurons. However, there is no direct evidence to suggest that this compound itself actively modulates specific signaling cascades.
For research purposes, one could investigate the potential effect of this compound on a generic signaling pathway initiated by a transmembrane receptor. A hypothetical pathway for investigation is presented below.
Hypothetical Signaling Pathway for Investigation
Caption: Hypothetical signaling pathway potentially modulated by the membrane interaction of this compound.
Investigative Approach:
To test this hypothesis, one could treat cells with this compound and a known agonist for the receptor. The activation of downstream signaling components (e.g., phosphorylation of kinases, production of second messengers) could then be measured and compared to control cells not treated with this compound. Any significant difference would suggest an effect of this compound on the signaling pathway, warranting further investigation into the mechanism.
Conclusion
This compound is a valuable tool for biological imaging due to its membrane-binding and fluorescence properties. While specific quantitative data on its lipophilicity and membrane interactions are not extensively documented, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. A thorough understanding of these parameters is essential for the robust application of this compound in research and for the interpretation of experimental results. Future studies should focus on the experimental determination of the lipophilicity and membrane binding characteristics of this compound to provide a more complete profile of this widely used fluorescent probe. Furthermore, investigating its potential off-target effects on membrane-associated signaling pathways will be crucial for its validation in sensitive biological assays.
An In-depth Technical Guide to the Fluorescence Quantum Yield of Styryl Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of styryl dyes, a class of molecules widely utilized as fluorescent probes for plasma membranes and in various bio-imaging applications. This document details the photophysical properties of these dyes, presents methodologies for quantum yield determination, and outlines a typical experimental workflow for their use in cellular imaging.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
The quantum yield is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways. These non-radiative processes include internal conversion, intersystem crossing, and dynamic quenching, which can be affected by the molecular structure, solvent environment, temperature, and the presence of quenchers. Styryl dyes are known for their environmental sensitivity; their fluorescence quantum yield is often low in aqueous solutions but can increase significantly in viscous media or when bound to biological membranes, which restrict molecular motion and reduce non-radiative decay.
Photophysical Properties of Styryl Dyes
Table 1: Fluorescence Quantum Yield (ΦF) of Selected Styryl Dyes in Organic Solvents
| Dye Structure/Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| Styryl-pyridinium 6a | DMSO | 430 | 625 | 0.151 |
| Styryl-pyridinium 6b | DMSO | 430 | 625 | 0.122 |
| Styryl-pyridinium 6f | DMSO | 480 | 650 | 0.016 |
| Styryl-pyridinium 6g | DMSO | 480 | 650 | 0.014 |
| 4-DASPI | Water | 450 | 619 | < 0.01 |
Data compiled from studies on various styryl-pyridinium derivatives. The specific values can vary based on the exact molecular structure.[1][2]
Table 2: Environmental Effects on Styryl Dye Fluorescence
| Dye Name | Environment | Fluorescence Enhancement | Notes |
| FM1-43 | PBS vs. Liposomes | ~31-fold increase | Indicates incorporation into the organized lipid membrane environment.[3] |
| SP-468 | PBS vs. Liposomes | ~8-fold increase | A derivative of FM1-43 with improved photostability.[3] |
| SQ-535 | PBS vs. Liposomes | ~53-fold increase | A more hydrophobic derivative showing slower binding kinetics.[3] |
| 4-DASPI | Water vs. MgAPO-AEL Zeolite | Significant increase | Confinement within the zeolite channels restricts molecular motion.[2] |
The significant increase in fluorescence quantum yield upon binding to membranes or confinement in rigid structures is a hallmark of styryl dyes, making them excellent probes for studying membrane dynamics.[2][3][4]
Experimental Protocol: Relative Quantum Yield Measurement
The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
3.1. Materials and Equipment
-
Test Sample: Styryl dye of interest.
-
Standard: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the test sample (e.g., Rhodamine B in methanol, ΦF = 0.8).[5]
-
Solvent: Spectroscopic grade solvent. The same solvent should be used for both the sample and the standard.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: For measuring fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
3.2. Procedure
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution of the sample and the standard. Note the absorbance at the excitation wavelength (λex).
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band.
-
Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Correct the recorded emission spectra for the instrument's spectral response.
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
3.3. Calculation The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term is equal to 1.
Visualizations: Pathways and Workflows
The quantum yield of a fluorophore is determined by the competition between the radiative decay rate (kf) and the sum of all non-radiative decay rates (knr). The following diagram illustrates this relationship.
References
In-Depth Technical Guide: Properties and Applications of STYRYL 6 (CAS 76433-27-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
STYRYL 6, identified by CAS number 76433-27-7, is a fluorescent organic compound belonging to the styryl dye family. These dyes are characterized by a donor-π-acceptor structure, which imparts them with unique photophysical properties. This compound is recognized primarily as a laser dye and a fluorescent probe. This technical guide provides a comprehensive overview of the known properties of this compound, drawing upon available data and the broader context of styryl dyes' applications in biomedical research. While specific in-depth biological studies on this compound are limited in publicly accessible literature, this guide extrapolates potential applications and mechanisms based on the well-documented behavior of structurally similar compounds.
Chemical and Physical Properties
This compound is a salt, with a chemical name of 2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 76433-27-7 | [1] |
| Molecular Formula | C23H27N2.ClO4 | [1] |
| Molecular Weight | 430.93 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | N/A |
Spectroscopic Properties
Biological and Research Applications
This compound is primarily marketed as a laser dye and a fluorescent probe.[2] Based on the known applications of the broader styryl dye class, its potential uses in research include:
-
Membrane Potential Sensing: Some styryl dyes are voltage-sensitive and can be used to monitor changes in plasma membrane potential in excitable cells like neurons and cardiomyocytes.[]
-
Mitochondrial Staining: Cationic styryl dyes can accumulate in mitochondria due to the negative mitochondrial membrane potential, allowing for visualization of these organelles in living cells.[4][5][6][7]
-
Nucleic Acid Staining: Certain styryl derivatives exhibit enhanced fluorescence upon binding to DNA and RNA, making them useful as nuclear and nucleolar stains.[2][8][9]
-
Tracking Endocytosis and Exocytosis: Lipophilic styryl dyes like FM1-43 are widely used to study synaptic vesicle recycling by staining endocytosed vesicles.[10][11][12]
It is important to note that while these applications are characteristic of styryl dyes, specific experimental validation for this compound in these contexts is not extensively documented.
Mechanism of Action as a Fluorescent Probe
The function of styryl dyes as fluorescent probes is largely based on their photophysical properties. As cationic and lipophilic molecules, they can interact with and partition into biological membranes.
General Mechanism of Styryl Dyes as Membrane Probes
The general mechanism involves the dye's insertion into the lipid bilayer of cellular membranes. This process is often dependent on the membrane potential. In a more hydrophobic environment, such as the interior of a membrane, the dye's fluorescence quantum yield typically increases significantly compared to its fluorescence in an aqueous solution.
Caption: General partitioning mechanism of a styryl dye into a cell membrane.
Visualization of Mitochondria
For mitochondrial staining, the positive charge on the this compound molecule would drive its accumulation into the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential.
Caption: Accumulation of a cationic styryl dye in mitochondria.
Experimental Protocols
Detailed, validated experimental protocols specifically for this compound are not available in peer-reviewed literature. However, general protocols for using styryl dyes in cell staining can be adapted. Researchers should perform initial dose-response and time-course experiments to determine the optimal staining concentration and incubation time for their specific cell type and application.
General Protocol for Live-Cell Staining with a Styryl Dye
-
Prepare a stock solution: Dissolve this compound in high-quality, anhydrous DMSO to make a stock solution of 1-10 mM. Store protected from light at -20°C.
-
Prepare a working solution: Dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration. Final concentrations for styryl dyes typically range from nanomolar to low micromolar. It is crucial to determine the optimal concentration empirically to maximize signal while minimizing cytotoxicity.
-
Cell preparation: Culture cells on a suitable imaging dish or slide.
-
Staining: Replace the culture medium with the working solution containing the styryl dye. Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
Washing (optional): For some applications, particularly with membrane-potential-independent staining, washing with fresh medium or buffer may be necessary to remove background fluorescence. For membrane potential-dependent dyes, washing may lead to signal loss.
-
Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for the dye's excitation and emission wavelengths.
Caption: General workflow for live-cell staining with a styryl dye.
Quantitative Data
There is a lack of publicly available, peer-reviewed quantitative data on the biological activity of this compound, such as IC50 values for cytotoxicity or binding affinities for specific cellular targets. The safety data sheet for this compound indicates that data on acute toxicity, skin corrosion/irritation, and other toxicological endpoints are not available.[13] Researchers using this compound should conduct their own thorough characterization and validation for their specific experimental system.
Conclusion
This compound (CAS 76433-27-7) is a fluorescent dye with potential applications in various areas of cell biology research, consistent with the properties of the broader styryl dye family. Its primary utility is likely as a fluorescent probe for imaging cellular structures and processes. However, a significant lack of specific biological data and detailed experimental protocols in the scientific literature necessitates careful optimization and validation by researchers for any new application. The information provided in this guide serves as a starting point for understanding the potential of this compound, with the strong recommendation for empirical determination of its properties and efficacy in any given experimental context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent styrylpyrylium probes for the imaging of mitochondria in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetmol.com [targetmol.com]
A Technical Guide to the Research Applications of Styryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The styryl functional group, characterized by a trans-ethene double bond connecting a phenyl ring to another substituent, is a privileged scaffold in medicinal chemistry and materials science. Compounds bearing this moiety exhibit a diverse range of biological activities and photophysical properties, making them invaluable tools in modern research. This technical guide provides an in-depth overview of the core applications of styryl compounds, focusing on their use as anticancer agents and fluorescent probes. It includes quantitative data for key compounds, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant biological pathways and experimental workflows to facilitate understanding and application in a research setting.
Classification of Styryl Compound Applications
Styryl compounds can be broadly categorized based on their primary research application. Their rigid, planar structure and extended π-conjugation system are fundamental to their utility as both bioactive molecules and functional dyes.
Therapeutic Application: Anticancer Agents
A significant number of natural and synthetic styryl compounds exhibit potent antiproliferative activity against a range of cancer cell lines. Styryl lactones, such as Goniothalamin, are a well-studied class that often induces cytotoxicity selectively in cancer cells over normal cells.[1][2]
Mechanism of Action: Induction of Intrinsic Apoptosis
Many styryl-based anticancer agents function by inducing programmed cell death, or apoptosis. The primary mechanism involves the intrinsic (or mitochondrial) pathway. This is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | 0.62 ± 0.06 | [2] |
| MCF-7 (Breast) | 0.81 ± 0.11 | [2] | |
| A549 (Lung) | 1.13 ± 0.20 | [2] | |
| HT29 (Colorectal) | 1.64 ± 0.05 | [2] | |
| (5R,6R)-2-oxo-6-((E)-styryl)-5,6-dihydro-2H-pyran-5-yl cinnamate | MCF-7 (Breast) | 2.05 ± 0.11 | [1][3] |
| HepG2 (Liver) | 2.51 ± 0.09 | [1][3] | |
| LU-1 (Lung) | 3.96 ± 0.23 | [1][3] | |
| 5-Acetoxygoniothalamin | HCT116 (Colorectal) | 8.6 | [4] |
| 6S-Goniothalamin | HCT116 (Colorectal) | 2.38 | |
| HT29 (Colorectal) | 3.29 | ||
| H460 (Lung) | 4.81 |
Table 1: IC₅₀ values of selected styryl lactones against various human cancer cell lines after 72h exposure.
Application in Bioimaging: Fluorescent Probes
The extended π-conjugated system of styryl dyes makes them excellent fluorophores. Their photophysical properties are often sensitive to the local environment, such as viscosity and polarity, making them useful as "smart" probes. Cationic styryl dyes are particularly effective for imaging mitochondria due to the organelle's negative membrane potential.[5][6][7]
Quantitative Data: Photophysical Properties
Key parameters for a fluorescent probe include its absorption (λabs) and emission (λem) maxima, the difference between them (Stokes Shift), and its fluorescence quantum yield (Φf), which describes the efficiency of the fluorescence process.
| Probe | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Φf | Reference |
| TZ07 | CH₂Cl₂ | 458.2 | 620.0 | 161.8 | 0.739 | [8] |
| Probe 2 | CH₂Cl₂ | 504 | 632 | 128 | 0.70 | [5] |
| Water | 440 | 620 | 180 | 0.20 | [5] | |
| Styryl-BT | Ethanol | 490 | 580 | 90 | 0.02 | [9] |
| Styryl-QL | Ethanol | 520 | 600 | 80 | 0.04 | [9] |
| Compound 7d | Ethanol | 354 | 413 | 59 | 0.069 | [10] |
Table 2: Photophysical properties of selected styryl-based fluorescent probes in various solvents.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, biological evaluation, and application of styryl compounds.
General Workflow for Anticancer Screening
A typical workflow for identifying and characterizing novel styryl-based anticancer agents involves synthesis, purification, and subsequent biological evaluation using cell-based assays.
Synthesis Protocol: Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for forming the characteristic C=C double bond of styryl compounds.[11][12][13] This protocol describes a general, environmentally benign procedure.[13]
-
Reactant Preparation : In a mortar, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 mmol), and a catalytic amount of a weak base like piperidine or an acidic catalyst like gallium chloride.
-
Reaction : Grind the mixture using a pestle at room temperature for 10-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, add cold water to the reaction mixture. The solid product will precipitate.
-
Purification : Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Drying and Characterization : Dry the purified product. The structure and purity can be confirmed using NMR spectroscopy, mass spectrometry, and melting point analysis.
Cytotoxicity Evaluation: MTT Assay Protocol
The MTT assay is a colorimetric method used to assess cell viability.[14] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
-
Cell Seeding : Plate cells (e.g., A549 , MCF-7 , or HCT116 ) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the styryl compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.
-
Absorbance Measurement : Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Live-Cell Imaging with a Styryl Mitochondrial Probe
This protocol outlines the general steps for staining and imaging mitochondria in living cells using a styryl-based fluorescent dye.[5][15][16]
-
Cell Culture : Grow cells (e.g., A549 or HeLa) on glass-bottom dishes or coverslips suitable for microscopy. Cells should be at 60-80% confluency at the time of imaging.
-
Staining Solution Preparation : Prepare a stock solution of the styryl dye (e.g., 1 mM in DMSO). Just before use, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration (typically 100-500 nM).
-
Cell Staining : Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 30-45 minutes at 37°C in a CO₂ incubator.
-
Washing : After incubation, remove the staining solution and wash the cells twice with pre-warmed, dye-free medium to remove excess probe and reduce background fluorescence.
-
Imaging : Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background) to the cells. Mount the dish on a confocal or fluorescence microscope equipped with the appropriate laser lines and emission filters for the specific styryl dye.
-
Image Acquisition : Acquire images, ensuring to minimize light exposure to prevent phototoxicity and photobleaching. For dynamic studies, time-lapse images can be captured.
Conclusion and Future Outlook
Styryl compounds represent a versatile and powerful class of molecules with significant applications in biomedical research. Their utility as anticancer agents, driven by mechanisms such as the induction of apoptosis, continues to be an active area of drug discovery. Concurrently, their tunable photophysical properties have established them as indispensable probes for high-resolution imaging of cellular organelles and processes. Future research will likely focus on the development of next-generation styryl derivatives with enhanced specificity, lower toxicity, and improved photostability, further expanding their role in both diagnostics and therapeutics. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to harness the potential of this remarkable chemical scaffold.
References
- 1. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans : in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02646A [pubs.rsc.org]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Alkaloids and Styryl lactones from Goniothalamus ridleyi King and Their α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent styrylpyrylium probes for the imaging of mitochondria in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-2-styrylanthracene-9,10-dione derivatives as novel fluorescent probes: synthesis, photophysical properties and application in mitochondria imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 15. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 16. emulatebio.com [emulatebio.com]
Methodological & Application
Application Notes and Protocols for Styryl 6 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styryl 6 is a fluorescent dye belonging to the styryl dye family, known for their utility in live-cell imaging. These dyes are particularly valuable for their sensitivity to the cellular environment, often exhibiting enhanced fluorescence upon binding to specific cellular components. This document provides detailed application notes and protocols for the utilization of this compound in live-cell imaging experiments, catering to the needs of researchers in academia and the pharmaceutical industry.
Physicochemical and Spectroscopic Properties
This compound is a laser dye with a molecular weight of 430.92 g/mol and a chemical formula of C23H27ClN2O4. Its spectral properties make it suitable for various fluorescence microscopy applications, including super-resolution techniques like Stimulated Emission Depletion (STED) microscopy.
| Property | Value | Solvent | Reference |
| CAS Number | 76433-27-7 | N/A | [1][2] |
| Molecular Formula | C23H27ClN2O4 | N/A | [1] |
| Molecular Weight | 430.92 g/mol | N/A | [1] |
| Absorption Maximum (λabs) | ~615 nm | Ethanol | [3] |
| Molar Absorptivity (ε) | >73,800 L/(mol·cm) | Ethanol | [3] |
| Emission Maximum (λem) | Information not available | ||
| Quantum Yield (Φ) | Information not available | ||
| Stokes Shift | Large (characteristic of styryl dyes) | Methanol | [4] |
Principle of Action
Styryl dyes, including this compound, typically exhibit low fluorescence in aqueous environments and become highly fluorescent upon binding to cellular membranes or other specific cellular components. This property is attributed to the restriction of intramolecular rotation in the bound state, which minimizes non-radiative decay pathways and enhances fluorescence emission. The large Stokes shift observed for this compound in methanol suggests a significant change in the electronic distribution upon excitation, a characteristic that is beneficial for reducing background noise in fluorescence imaging.[4]
While the precise cellular targets of this compound are not extensively documented, styryl dyes as a class have been shown to label cellular membranes and, in some cases, accumulate in organelles such as mitochondria and the nucleus, particularly in cancer cells.[5]
Experimental Protocols
Reagent Preparation
This compound Stock Solution (1 mM):
-
Refer to the manufacturer's instructions for the exact weight of the this compound vial.
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 1 mM. For example, for 1 mg of this compound (MW = 430.92), dissolve in 2.32 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Live-Cell Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer.
-
This compound stock solution (1 mM in DMSO).
Procedure:
-
Grow cells to the desired confluency (typically 70-80%).
-
Prepare the working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium. The optimal final concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
Remove the existing culture medium from the cells.
-
Add the this compound working solution to the cells and gently swirl the dish to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes . The optimal incubation time may vary depending on the cell type and experimental goals.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound dye.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filter sets for the excitation and emission of this compound.
Imaging Parameters
-
Excitation: Use a laser line or filter set that closely matches the absorption maximum of this compound (~615 nm). A Helium-Neon (HeNe) laser (633 nm) or a red diode laser could be suitable excitation sources.
-
Emission: Use a long-pass or band-pass filter that captures the emission of this compound while blocking the excitation light. The specific filter will depend on the emission maximum, which should be determined experimentally.
-
Microscope: A confocal or widefield fluorescence microscope equipped with a sensitive camera is recommended.
-
Image Acquisition: Minimize phototoxicity and photobleaching by using the lowest possible excitation power and exposure time that provides an adequate signal-to-noise ratio.
Diagrams
Caption: Experimental workflow for live-cell imaging with this compound.
Potential Applications and Considerations
-
Membrane Dynamics: Given the properties of styryl dyes, this compound is a potential candidate for studying plasma membrane dynamics, endocytosis, and exocytosis.
-
Cellular Staining: The potential for accumulation in specific organelles, as seen with other styryl dyes, suggests that this compound could be used to visualize mitochondria or nuclei in live cells, particularly in cancer cell lines.
-
Super-Resolution Microscopy: Its use in STED microscopy indicates its photostability and suitability for advanced imaging techniques that can overcome the diffraction limit of light.
-
Cytotoxicity: As with any exogenous dye, it is crucial to assess the potential cytotoxicity of this compound at the working concentrations and incubation times used. This can be evaluated through cell viability assays.
-
Phototoxicity: Minimize light exposure during imaging to prevent phototoxic effects that can alter cellular physiology and lead to artifacts.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | - Low dye concentration- Insufficient incubation time- Inefficient excitation or emission filter sets | - Increase the working concentration of this compound.- Increase the incubation time.- Optimize the filter sets to match the spectral properties of this compound. |
| High Background | - Incomplete removal of unbound dye- Dye precipitation | - Perform additional washes with pre-warmed buffer.- Ensure the working solution is well-mixed and free of precipitates. Filter if necessary. |
| Cell Death/Altered Morphology | - Dye cytotoxicity- Phototoxicity | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.- Use the lowest possible laser power and exposure time during imaging. |
Conclusion
This compound is a promising fluorescent probe for live-cell imaging with applications potentially spanning from membrane dynamics to super-resolution microscopy. While some key quantitative data such as the precise emission maximum and quantum yield require empirical determination, the provided protocols offer a solid foundation for researchers to incorporate this dye into their experimental workflows. Careful optimization of staining conditions and imaging parameters will be crucial for obtaining high-quality, reproducible data.
References
- 1. "us cellular lg stylo 6" : Target [target.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Phenomena in Nerve-Labeling Styryl-Type Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Styryl 6 Staining in Neurons
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Styryl 6 and other styryl dyes for the fluorescent labeling of neurons. Styryl dyes are lipophilic compounds that exhibit a significant increase in fluorescence upon binding to cell membranes, making them invaluable tools for studying the dynamics of synaptic vesicles.
Introduction
Styryl dyes, such as the well-known FM® dyes (e.g., FM1-43, FM4-64), are a class of fluorescent probes used to investigate the process of synaptic vesicle endocytosis and exocytosis in neurons.[1][2][3][4] These dyes are virtually non-fluorescent in aqueous solutions but become intensely fluorescent when they partition into the lipid environment of cell membranes.[2][3] This property allows for the selective labeling of synaptic vesicles as they are formed during endocytosis following neuronal stimulation. The subsequent release of the dye during exocytosis can be monitored to study neurotransmitter release and vesicle recycling.[1][5] While the specific properties of "this compound" are not widely documented under this name, it belongs to this broader class of dyes, and the principles and protocols outlined here are applicable. Some styryl dyes are also available in fixable forms, containing reactive groups that allow the dye to be covalently cross-linked to surrounding proteins by aldehyde fixatives, enabling subsequent immunocytochemical analysis.[2][6]
Data Presentation
Table 1: Properties of Common Styryl Dyes
| Dye Name | Excitation (nm) | Emission (nm) | Common Working Concentration | Fixable |
| FM1-43 | ~480 | ~598 | 2-10 µM[3] | No |
| FM1-43FX | ~477 | ~600 | Similar to FM1-43 | Yes[6] |
| FM4-64 | ~506 | ~750 | 2-10 µM[3] | No |
| AM1-43 | Not specified | Not specified | Not specified | Yes[4] |
| SynaptoGreen™ (e.g., C4) | ~488 | ~630 | Not specified | No[2] |
| SynaptoRed™ (e.g., C2) | ~510 | ~750 | Not specified | No[2] |
Note: The spectral properties of styryl dyes can be environment-dependent and may shift upon binding to membranes. The listed values are approximations.
Mechanism of Action
Styryl dyes are amphipathic molecules with a hydrophilic head group and a lipophilic tail.[1] This structure allows them to reversibly insert into the outer leaflet of the plasma membrane. During synaptic activity, when neurotransmitters are released through exocytosis, the vesicular membrane fuses with the presynaptic terminal membrane. In the subsequent process of endocytosis, new synaptic vesicles are formed by budding off from the plasma membrane. If styryl dyes are present in the extracellular medium during this process, they become trapped within the newly formed vesicles.[1][5] These labeled vesicles can then be visualized using fluorescence microscopy. Upon subsequent rounds of exocytosis, the trapped dye is released back into the extracellular space, leading to a decrease in fluorescence intensity at the synapse.[1] This dynamic change in fluorescence provides a powerful tool for monitoring synaptic vesicle turnover.
Mechanism of styryl dye uptake during synaptic vesicle recycling.
Experimental Protocols
Protocol 1: Live-Neuron Staining with Styryl Dyes
This protocol is designed for staining live cultured neurons to visualize synaptic vesicle endocytosis.
Materials:
-
Styryl dye (e.g., this compound, FM1-43) stock solution (1-10 mM in DMSO or water)
-
Neuronal culture medium
-
High potassium (High K+) stimulation buffer (e.g., Tyrode's solution with 90 mM KCl, with osmolarity compensated by reducing NaCl)
-
Washing buffer (e.g., standard Tyrode's solution or culture medium)
-
Cultured neurons on coverslips
Procedure:
-
Preparation of Staining Solution: Prepare a working solution of the styryl dye in the culture medium or an appropriate physiological buffer. The final concentration typically ranges from 2-10 µM.[3]
-
Baseline Imaging (Optional): Acquire baseline fluorescence images of the neurons before staining to assess background fluorescence.
-
Stimulation and Staining: To induce synaptic vesicle recycling and dye uptake, incubate the neurons in the staining solution while stimulating them. This can be achieved by:
-
High K+ Depolarization: Replace the culture medium with the high K+ stimulation buffer containing the styryl dye for 1-2 minutes.
-
Electrical Field Stimulation: If your imaging setup is equipped with electrodes, apply electrical stimulation (e.g., 10-30 Hz for 30-60 seconds) in the presence of the dye.
-
-
Washing: After stimulation, thoroughly wash the neurons with dye-free culture medium or buffer for 5-10 minutes to remove the dye from the plasma membrane. Multiple washes are recommended.
-
Imaging: Image the stained neurons using an appropriate fluorescence microscope. The labeled puncta represent clusters of newly formed, dye-loaded synaptic vesicles.
-
Destaining (Optional): To observe exocytosis, stimulate the stained neurons again in a dye-free medium. This will cause the release of the dye from the vesicles, leading to a decrease in fluorescence.
Protocol 2: Staining with Fixable Styryl Dyes and Subsequent Immunocytochemistry
This protocol is for when subsequent antibody staining is required.
Materials:
-
Fixable styryl dye (e.g., FM1-43FX, AM1-43)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary and secondary antibodies
-
Mounting medium
Procedure:
-
Staining: Follow steps 1-4 of the live-neuron staining protocol using a fixable styryl dye.
-
Fixation: After washing, fix the neurons with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization: If the target for immunocytochemistry is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash three times with PBS and mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Imaging: Image the slides using a confocal or epifluorescence microscope with the appropriate filter sets for the styryl dye and the secondary antibody fluorophore.
General experimental workflow for styryl dye staining of neurons.
Cytotoxicity Considerations
Styryl dyes can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[7] It is crucial to determine the optimal dye concentration and incubation time for your specific cell type and experimental conditions to minimize potential toxic effects. In some cases, styryl dyes have been shown to have off-target effects, such as blocking cyclic nucleotide-gated channels in olfactory neurons.[8] Therefore, appropriate controls are essential to ensure that the observed effects are due to the intended biological process and not a pharmacological artifact of the dye. Studies have shown that the cytotoxicity of styryl dyes can vary between different cell types, with some cancer cell lines being more sensitive.[7] For neuronal cultures, it is recommended to perform viability assays (e.g., using Calcein AM or propidium iodide) to assess cell health after staining.
References
- 1. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 2. biotium.com [biotium.com]
- 3. scispace.com [scispace.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Styryl Dye FM1-43 Suppresses Odorant Responses in a Subset of Olfactory Neurons by Blocking Cyclic Nucleotide-gated (CNG) Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application of Styryl 6 in Fluorescence Microscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styryl 6, also known by its alternative name LDS 730, is a fluorescent dye belonging to the styryl dye family. These dyes are characterized by their utility as probes for cellular membranes and their sensitivity to the electrical potential across the membrane. This makes this compound a valuable tool in fluorescence microscopy for a range of applications, including the visualization of plasma membranes, tracking of neuronal activity, and investigating dynamic cellular processes. This document provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy.
Spectroscopic and Photophysical Properties
Styryl dyes, including this compound, typically exhibit a significant increase in fluorescence quantum yield upon binding to lipid membranes. Their amphipathic nature, with a lipophilic tail and a hydrophilic headgroup, allows them to insert into the outer leaflet of the plasma membrane without readily crossing it. The specific photophysical properties of this compound are crucial for designing and interpreting fluorescence microscopy experiments.
Below is a summary of the known properties of this compound and a comparison with other commonly used styryl dyes. It is important to note that specific values for this compound are not as widely published as for other members of its class; therefore, some data is generalized from the styryl dye family.
Table 1: Spectroscopic and Photophysical Properties of this compound and Related Dyes
| Property | This compound (LDS 730) | FM1-43 | FM4-64 |
| CAS Number | 76433-27-7 | 162112-35-8 | 162112-39-2 |
| Molecular Weight ( g/mol ) | 430.92 | 452.5 | 534.6 |
| Excitation Maxima (nm) | ~560-580 (in membrane) | ~470-480 (in membrane) | ~505-515 (in membrane) |
| Emission Maxima (nm) | ~730 (red-orange emission)[1] | ~580-600 (in membrane) | ~750 (in membrane) |
| Quantum Yield | Low in aqueous solution, increases upon membrane binding | Low in aqueous solution, ~0.4 in membrane | Low in aqueous solution, increases upon membrane binding |
| Fluorescence Lifetime (ns) | Not widely reported | ~2.8 (in membrane) | Not widely reported |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not widely reported | ~47,000 (in methanol) | ~46,000 (in methanol) |
| Key Features | Voltage-sensitive, red-orange emission[1] | Widely used for tracking synaptic vesicle recycling | Red-shifted emission, suitable for multicolor imaging |
Mechanism of Action: Voltage Sensitivity
This compound is classified as a voltage-sensitive dye. The mechanism of voltage sensitivity for many styryl dyes involves a change in their electronic structure in response to alterations in the transmembrane electrical field. This can manifest as a shift in the excitation or emission spectra or a change in the fluorescence quantum yield. These changes are typically fast, allowing for the monitoring of rapid neuronal events like action potentials.
Mechanism of this compound as a voltage-sensitive dye.
Application Notes and Protocols
Plasma Membrane Staining
This compound can be used for general-purpose labeling of the plasma membrane in live cells. Its fluorescence is significantly enhanced upon partitioning into the lipid bilayer, providing a high signal-to-noise ratio.
Experimental Protocol: Live-Cell Plasma Membrane Staining
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a serum-free culture medium). The optimal concentration should be determined empirically for each cell type.
-
-
Cell Preparation:
-
Culture cells on a suitable imaging substrate, such as glass-bottom dishes or coverslips, until they reach the desired confluency.
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with the pre-warmed physiological buffer.
-
Add the pre-warmed this compound staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light. Incubation time may need optimization.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with the pre-warmed physiological buffer to remove unbound dye.
-
-
Imaging:
-
Image the cells immediately in the physiological buffer.
-
Use appropriate filter sets for excitation around 560-580 nm and emission collection around 730 nm.
-
Workflow for plasma membrane staining with this compound.
Neuronal Tracing and Activity Imaging
The voltage-sensitive properties of this compound make it suitable for monitoring changes in membrane potential in neurons. This allows for the optical recording of neuronal activity, such as action potentials and synaptic events.
Experimental Protocol: Neuronal Activity Imaging
-
Prepare Staining Solution:
-
Prepare a 1-5 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 2-10 µM in artificial cerebrospinal fluid (aCSF) or another appropriate neural recording buffer.
-
-
Tissue/Cell Preparation:
-
For cultured neurons, follow the general cell preparation protocol.
-
For brain slices, prepare acute slices (200-300 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
-
Staining Procedure:
-
Bath apply the this compound staining solution to the neuronal preparation for 10-30 minutes at room temperature or 32-34°C, protected from light.
-
-
Washing:
-
After incubation, perfuse the preparation with dye-free aCSF for at least 15-20 minutes to remove background fluorescence.
-
-
Imaging and Stimulation:
-
Mount the preparation on the microscope stage and perfuse with oxygenated aCSF.
-
Use a high-speed camera to capture fluorescence changes.
-
Stimulate the neurons electrically or with a chemical agonist to elicit activity.
-
Record the fluorescence intensity changes over time from regions of interest (e.g., soma, dendrites). The change in fluorescence (ΔF/F) is proportional to the change in membrane potential.
-
Workflow for neuronal activity imaging with this compound.
Two-Photon Microscopy
Considerations for Two-Photon Microscopy:
-
Excitation Wavelength: The optimal two-photon excitation wavelength will likely be in the range of 800-1000 nm. This should be determined empirically.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
-
Dye Concentration: The working concentration may need to be adjusted for two-photon imaging.
Table 2: General Parameters for Styryl Dyes in Fluorescence Microscopy
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM | Optimize for specific cell type and application. |
| Incubation Time | 5 - 30 minutes | Longer times may be needed for tissue penetration. |
| Incubation Temperature | Room Temperature to 37°C | 37°C is generally preferred for live-cell imaging. |
| Solvent for Stock | DMSO | Ensure it is high-purity and anhydrous. |
| Imaging Buffer | Physiological saline (e.g., HBSS, aCSF) | Should be compatible with live cells/tissue. |
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing after staining. Reduce the dye concentration or incubation time.
-
Low Signal: Increase the dye concentration or incubation time. Ensure the correct filter sets are being used. Check the health of the cells, as membrane integrity is crucial for staining.
-
Phototoxicity: Reduce laser power and exposure time. Use a more sensitive detector. For live-cell imaging, ensure the imaging medium is fresh and at the correct temperature and pH.
-
Dye Internalization: Styryl dyes can be internalized over time, especially in actively endocytosing cells. Image immediately after staining for plasma membrane-specific labeling. For studying endocytosis, this property can be exploited.
Conclusion
This compound (LDS 730) is a promising fluorescent probe for various applications in fluorescence microscopy, particularly for imaging the plasma membrane and monitoring neuronal activity. While specific photophysical data is limited, its properties as a styryl dye provide a strong basis for its use. The protocols and notes provided here offer a starting point for researchers to incorporate this compound into their experimental workflows. As with any fluorescent probe, empirical optimization of staining conditions is recommended to achieve the best results for a specific biological system.
References
Application Notes: Styryl 6 for Visualizing Synaptic Vesicle Recycling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styryl dyes, a class of fluorescent markers also known as FM (Fei Mao) dyes, are invaluable tools for investigating the dynamics of synaptic vesicle recycling in neurons.[1][2][3] These amphipathic molecules are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in quantum yield upon insertion into the lipid core of cell membranes.[1][3][4] This property allows for the specific labeling and tracking of synaptic vesicles as they undergo cycles of exocytosis and endocytosis.[2][5][6]
Styryl 6 belongs to this family of dyes. The general principle of their use involves activity-dependent loading and unloading. During synaptic activity, the dye present in the extracellular medium is taken up into newly formed vesicles during endocytosis.[2][7] After washing away the external dye, these labeled vesicles can be visualized. Subsequent stimulation triggers exocytosis, leading to the release of the dye and a corresponding decrease in fluorescence, which can be monitored to quantify vesicle release kinetics.[6][8]
Principle of Action
The utility of styryl dyes hinges on their reversible binding to membranes and activity-dependent uptake. When a neuron is stimulated in the presence of a styryl dye, the dye binds to the plasma membrane. As the vesicle membrane is retrieved from the presynaptic terminal via endocytosis to form new synaptic vesicles, the dye becomes trapped within them.[2][7] A thorough wash removes the dye from the surface plasma membrane, leaving only the internalized, fluorescently-labeled vesicle pool.[1][2] The intensity of the fluorescence is proportional to the number of recycled vesicles. Inducing another round of synaptic activity causes these labeled vesicles to fuse with the plasma membrane, release their contents (and the dye), leading to a measurable decrease in fluorescence (destaining).[6]
References
- 1. scispace.com [scispace.com]
- 2. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying Synaptic Vesicle Pools using Photoconversion of Styryl Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
Application Notes and Protocols for DNA and RNA Staining with Styryl Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Styryl Dyes for Nucleic Acid Staining
Styryl dyes are a class of fluorescent molecules that have gained significant popularity as probes for nucleic acids due to their remarkable photophysical properties.[1][2] These dyes typically feature a simple synthesis process, excellent photostability, and, most notably, a significant increase in fluorescence quantum yield upon binding to DNA and RNA.[2][3] This "light-up" characteristic results in a high signal-to-noise ratio with low background fluorescence, making them ideal for various biological imaging and detection applications.[4][5]
The mechanism of action for many styryl dyes involves non-covalent interactions with nucleic acids. Cationic styryl dyes, for instance, are drawn to the negatively charged phosphate backbone of DNA and RNA through electrostatic interactions.[3] Molecular docking studies have shown that some styryl dyes, such as Styryl-QL and Styryl-BT, tend to bind to the minor groove of the DNA double helix.[3] The binding event restricts the intramolecular rotation of the dye molecule, leading to a dramatic enhancement of its fluorescence.[1] Dicationic styryl dyes have been shown to exhibit superior binding affinity and optical response with nucleic acids compared to their monocationic counterparts.[6]
Quantitative Data of Selected Styryl Dyes for Nucleic Acid Staining
The following table summarizes the key photophysical and binding properties of several commonly used styryl dyes for DNA and RNA staining. This data is essential for selecting the appropriate dye for a specific application and for optimizing experimental conditions.
| Dye Name | Target Nucleic Acid | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Bound) | Fluorescence Enhancement (x-fold) | Binding Affinity/Energy | Reference |
| Styryl-QL | dsDNA | 488 | 553.5 | >65 | 0.06-0.09 (in aqueous solution) | Significant | -8.0 kcal/mol | [3][7][8] |
| Styryl-BT | dsDNA | 488 | 540 | >50 | 0.06-0.09 (in aqueous solution) | Significant | -7.4 kcal/mol | [3][7][8] |
| Bos-3 (monomer) | DNA | ~480 | ~600 | ~120 | Not specified | 100-1000 | Not specified | [9][10] |
| DBos-21 (homodimer) | DNA | ~480 | ~610 | ~130 | Not specified | 100-1000 | Not specified | [9][10] |
| FM1-43 | Membranes (can be adapted for nucleic acids) | ~480 | ~598 | ~118 | Not specified | Not applicable | Not applicable | [11][12] |
Signaling Pathways and Experimental Workflows
Mechanism of Styryl Dye Fluorescence Enhancement upon DNA Binding
Caption: Mechanism of styryl dye fluorescence upon DNA binding.
General Workflow for Staining Cells with Styryl Dyes
Caption: General experimental workflow for cell staining.
Experimental Protocols
Protocol 1: Fluorescence Microscopy of DNA in Live Cells
This protocol describes the use of a cell-permeable styryl dye for visualizing nuclear and/or mitochondrial DNA in living cells.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Dye Preparation: Prepare a stock solution of the styryl dye in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-5 µM).
-
Staining: Remove the existing culture medium from the cells and replace it with the dye-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. Incubation time may need to be optimized depending on the cell type and dye used.
-
Washing (Optional): For some dyes, washing with pre-warmed PBS or fresh culture medium can reduce background fluorescence. However, for dyes with low intrinsic fluorescence, this step may not be necessary.
-
Imaging: Image the stained cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific styryl dye. For example, for a dye with an excitation maximum around 488 nm, a standard FITC or GFP filter set can be used.
Protocol 2: DNA Content Analysis by Flow Cytometry
This protocol provides a method for staining a single-cell suspension with a styryl dye for cell cycle analysis based on DNA content.
Materials:
-
Styryl dye suitable for DNA staining (e.g., a cell-permeable styryl dye)
-
Single-cell suspension
-
PBS, pH 7.4
-
Fixation buffer (e.g., 70% ethanol, ice-cold)
-
Staining buffer (e.g., PBS containing 0.1% Triton X-100 and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and prepare a single-cell suspension.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Rehydration and RNA Digestion: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in staining buffer containing RNase A and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Staining: Add the styryl dye to the cell suspension at the desired final concentration (e.g., 1-10 µM).
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters.
Protocol 3: Agarose Gel Electrophoresis of DNA with Styryl Dyes
This protocol details the use of a styryl dye for the visualization of DNA fragments in an agarose gel.
Materials:
-
Styryl dye for gel staining
-
Agarose
-
Electrophoresis buffer (e.g., 1X TAE or 1X TBE)
-
DNA samples and DNA ladder
-
6X DNA loading dye
-
Agarose gel electrophoresis system (gel box, power supply, gel casting tray, and comb)
-
UV transilluminator or other gel imaging system
Procedure:
-
Gel Preparation:
-
Prepare a 1% agarose solution in 1X electrophoresis buffer by heating in a microwave until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Add the styryl dye to the molten agarose at the manufacturer's recommended concentration and mix gently.
-
Pour the agarose into a gel casting tray with a comb and allow it to solidify.
-
-
Sample Preparation: Mix DNA samples and ladder with 6X loading dye.
-
Electrophoresis:
-
Place the solidified gel in the electrophoresis chamber and cover it with 1X electrophoresis buffer.
-
Carefully remove the comb.
-
Load the prepared DNA samples and ladder into the wells.
-
Run the gel at an appropriate voltage (e.g., 80-120 V) until the dye front has migrated a sufficient distance.
-
-
Visualization:
-
Carefully remove the gel from the gel box.
-
Visualize the DNA bands on a UV transilluminator or a gel imager with the appropriate excitation and emission settings for the styryl dye used.
-
Disclaimer: These protocols provide a general framework. Optimal conditions, including dye concentration, incubation times, and instrument settings, may vary depending on the specific styryl dye, cell type, and experimental setup. It is recommended to consult the manufacturer's instructions for the specific dye being used and to perform optimization experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Fine structural tuning of styryl-based dyes for fluorescence and CD-based sensing of various ds-DNA/RNA sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dicationic styryl dyes for colorimetric and fluorescent detection of nucleic acids [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Styryl dyes as two-photon excited fluorescent probes for DNA detection and two-photon laser scanning fluorescence microscopy of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Styryl 6 as a Fluorescent Probe for Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styryl dyes are a class of lipophilic, fluorescent probes widely utilized for the optical measurement of membrane potential in excitable cells, such as neurons and cardiomyocytes. These dyes, also known as fast-response potential-sensitive dyes, offer high temporal resolution, allowing for the real-time monitoring of rapid electrical events like action potentials. Their mechanism of action is primarily based on an electrochromic effect, where a change in the transmembrane electric field alters the electronic structure of the dye's chromophore, leading to a shift in its absorption and emission spectra. This results in a rapid, voltage-dependent change in fluorescence intensity.
Styryl 6 (CAS 76433-27-7) is a voltage-sensitive fluorescent dye characterized by its fast response kinetics and red-orange emission, making it a candidate for monitoring membrane potential changes.[] While detailed characterization and specific protocols for this compound are not as extensively documented in peer-reviewed literature as for other members of the styryl dye family (e.g., ANEPPS or RH dyes), its properties are expected to be broadly similar. These application notes provide a comprehensive guide to the use of this compound and related styryl dyes for measuring membrane potential, including generalized protocols that can be adapted and optimized for specific experimental needs.
Mechanism of Action: The Electrochromic Effect
Styryl dyes are amphiphilic molecules that insert into the outer leaflet of the plasma membrane. The dye's chromophore aligns itself with the membrane's electric field. A change in membrane potential alters this electric field, which in turn perturbs the ground and excited state energy levels of the chromophore. This phenomenon, known as the molecular Stark effect or electrochromism, causes a shift in the dye's excitation and emission spectra.[2][3]
For most styryl dyes, depolarization of the membrane (the cell interior becoming more positive) typically leads to a blue shift in the excitation spectrum and a decrease in fluorescence intensity when excited at a fixed wavelength. Conversely, hyperpolarization (the cell interior becoming more negative) often causes a red shift and an increase in fluorescence. These changes are extremely rapid, occurring on the order of microseconds, enabling the tracking of individual action potentials.[4]
Quantitative Data: Properties of Styryl Dyes
The performance of a voltage-sensitive dye is characterized by its photophysical properties and its sensitivity to voltage changes. The following tables summarize typical data for commonly used fast-response styryl dyes, which can serve as a reference for optimizing experiments with this compound.
Table 1: Photophysical Properties of Representative Styryl Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Reference |
| di-4-ANEPPS | ~488 | ~605 | In cells | [5][6] |
| RH-237 | ~528 | ~782 | In cells | [5] |
| RH-421 | ~515 | ~704 | In cells | [5] |
| RH-795 | ~530 | ~712 | In cells | [5] |
| FM 1-43 | ~488 | ~560 | In hippocampal neurons | [7] |
| FM 4-64 | ~488 | ~635 | In hippocampal neurons | [7] |
Note: Spectral properties of styryl dyes are highly environment-dependent and typically exhibit a blue-shift in both absorption and emission upon binding to cell membranes compared to their spectra in organic solvents.[4][8]
Table 2: Voltage Sensitivity of Representative Styryl Dyes
| Dye | Fractional Fluorescence Change (ΔF/F per 100 mV) | Method | Reference |
| di-4-ANEPPS | ~10% | One-photon fluorescence | [9] |
| di-4-ANEPPS | Up to 43% | Second Harmonic Generation | [9][10] |
| RH Dyes (general) | 2-6% | One-photon fluorescence | [4] |
| ANNINE-6plus | >50% | Two-photon excitation | [5] |
| Fluorinated Styryl Dyes | 10-22% | Two-photon excitation | [2] |
ΔF/F represents the change in fluorescence (ΔF) relative to the baseline fluorescence (F).
Experimental Protocols
The following are generalized protocols for using styryl dyes to measure membrane potential. Optimization of dye concentration, incubation time, and temperature is crucial for achieving a good signal-to-noise ratio while minimizing cytotoxicity and phototoxicity.
Protocol 1: Staining of Cultured Cells
This protocol is suitable for adherent or suspension cell cultures.
Materials:
-
This compound or related dye
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or desired physiological buffer
-
Cell culture medium
-
Cultured cells on coverslips or in an appropriate imaging dish
Procedure:
-
Prepare Stock Solution:
-
Dissolve the styryl dye in anhydrous DMSO to prepare a 1-10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Prepare Staining Solution:
-
On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., HBSS) to a final working concentration.
-
Typical working concentrations range from 1 µM to 20 µM. The optimal concentration should be determined empirically for each cell type.
-
Vortex the staining solution immediately before use to minimize aggregation.[11]
-
-
Cell Staining:
-
Wash the cells twice with the physiological buffer to remove any residual culture medium.
-
Add the staining solution to the cells and incubate for 5 to 30 minutes at room temperature or 37°C, protected from light.
-
Incubation time is a critical parameter to optimize; longer times may lead to dye internalization and increased background fluorescence.
-
-
Wash:
-
After incubation, gently wash the cells two to three times with the physiological buffer to remove unbound dye.
-
The cells are now ready for imaging. It is recommended to image within one hour of staining.
-
Protocol 2: Staining of Tissue Preparations (e.g., Brain Slices, Cardiac Tissue)
Materials:
-
This compound or related dye stock solution (as in Protocol 1)
-
Artificial cerebrospinal fluid (aCSF) or appropriate physiological saline for the tissue type
-
Tissue preparation (e.g., acute brain slices)
Procedure:
-
Prepare Staining Solution:
-
Dilute the dye stock solution into the physiological saline (e.g., aCSF) to a final working concentration (typically 5-25 µM).
-
-
Tissue Staining:
-
Incubate the tissue preparation in the staining solution for 15 to 60 minutes at room temperature or a controlled physiological temperature. Gentle oxygenation of the solution may be required for viable tissue slices.
-
The staining can be performed by bath application.[12]
-
-
Wash and Recovery:
-
After staining, transfer the tissue to fresh, dye-free physiological saline and allow it to recover for at least 15 minutes before imaging. This helps to wash out excess dye.[13]
-
Data Acquisition and Analysis
Instrumentation:
-
A fluorescence microscope (epifluorescence or confocal) equipped with a high-speed camera (sCMOS or EMCCD) is required to capture the rapid changes in fluorescence.
-
Use appropriate filter sets for the chosen styryl dye. For a red-orange emitting dye like this compound, a standard TRITC or Texas Red filter set may be suitable.
Imaging Procedure:
-
Place the stained preparation on the microscope stage.
-
Focus on the cells or region of interest.
-
Acquire a baseline fluorescence recording (F) for a short period before applying a stimulus.
-
Apply a stimulus to induce a change in membrane potential (e.g., electrical field stimulation, application of a depolarizing agent like high potassium chloride, or a specific ion channel modulator).
-
Record the fluorescence intensity changes (ΔF) during and after the stimulus at the highest possible frame rate.
Data Analysis: The change in fluorescence is typically expressed as a fractional change (ΔF/F):
ΔF/F = (Ft - F0) / F0
Where:
-
Ft is the fluorescence intensity at time 't'.
-
F0 is the baseline fluorescence intensity, usually averaged over a period before the stimulus.
Considerations and Troubleshooting
-
Cytotoxicity: Styryl dyes can be toxic to cells, especially at high concentrations or with prolonged exposure. It is essential to perform viability assays (e.g., MTT assay) to determine the optimal, non-toxic concentration for your specific cell type.[8][14] Some styryl derivatives have shown selective cytotoxicity towards cancer cells.[8][15]
-
Phototoxicity and Photobleaching: High-intensity illumination can lead to the generation of reactive oxygen species, causing phototoxicity and cell death. It can also cause irreversible photobleaching of the dye.[16] To mitigate these effects, use the lowest possible excitation light intensity, minimize exposure time, and use a high-sensitivity detector.
-
Dye Internalization: Over time, these lipophilic dyes can be internalized by endocytosis, leading to staining of intracellular vesicles and an increase in background fluorescence.[11] For long-term experiments, this can be a significant issue. Performing experiments at lower temperatures can slow down, but not eliminate, this process.
-
Signal-to-Noise Ratio (SNR): The fractional fluorescence changes for styryl dyes are often small (a few percent). Achieving a good SNR requires a stable light source, a low-noise detector, and signal averaging if the response is repeatable.
-
Calibration: The ΔF/F signal provides a relative measure of membrane potential changes. Calibrating the signal to absolute millivolt values is complex and typically requires simultaneous electrophysiological recordings (e.g., patch-clamp) or the use of ionophores (like valinomycin) to clamp the membrane potential at known values.
Conclusion
This compound, as a member of the fast-response voltage-sensitive dye family, holds promise for the optical measurement of membrane potential. While specific data for this particular dye is limited, the principles and protocols established for well-characterized styryl dyes like the ANEPPS and RH series provide a robust framework for its application. By carefully optimizing experimental parameters such as dye concentration, incubation time, and imaging conditions, researchers can effectively utilize these probes to investigate the dynamics of electrical signaling in a wide range of biological systems, from single cells to complex tissues, aiding in both fundamental research and drug discovery.
References
- 2. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seeing the Spikes: The Future of Targetable Synthetic Voltage Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent styryl dyes applied as fast optical probes of cardiac action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scimedia.com [scimedia.com]
- 6. Spectra of voltage-sensitive fluorescence of styryl-dye in neuron membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of Second Harmonic Generation from Styryl Dyes to Transmembrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of second harmonic generation from styryl dyes to transmembrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]
- 13. jneurosci.org [jneurosci.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voltage-sensitive styryl dyes as singlet oxygen targets on the surface of bilayer lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Cell Staining with Styryl Dyes
For Researchers, Scientists, and Drug Development Professionals
Given that "Styryl 6" is not a recognized commercially available fluorescent dye, this document focuses on widely used and well-documented styryl dyes for optimal cell staining. These protocols and application notes provide detailed guidance on achieving high-quality staining for live and fixed cells. The primary examples covered include the lipophilic carbocyanine dyes DiI and DiO, and the nucleic acid stain LDS 751.
Overview of Common Styryl Dyes for Cell Staining
Styryl dyes are a class of fluorescent probes known for their utility in biological imaging.[1][2][3] Their fluorescence properties often change significantly upon binding to their target, making them excellent for high-contrast imaging.[1]
-
Lipophilic Carbocyanine Dyes (DiI, DiO): DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) and DiO (3,3'-dioctadecyloxacarbocyanine perchlorate) are lipophilic dyes that integrate into the lipid bilayer of cell membranes.[4][5] They are invaluable for labeling cell membranes and are frequently used as tracers in studies of cell fusion, adhesion, and migration.[6][7]
-
Nucleic Acid Stains (LDS 751): LDS 751 is a cell-permeant fluorescent dye that stains nucleic acids.[8] It is particularly useful in multicolor analyses due to its long wavelength emission.[8] While it can stain the nucleus, in viable cells, it has been shown to accumulate in mitochondria.[8][9]
Quantitative Data Summary for Optimal Staining
The optimal concentration and incubation time for styryl dyes can vary depending on the cell type and experimental conditions. It is always recommended to perform a titration to determine the optimal concentration for your specific application.[8]
| Dye | Target | Cell Type | Recommended Working Concentration | Incubation Time | Incubation Temperature |
| DiI | Cell Membrane | Suspension & Adherent Cells | 1 - 10 µM[7] | 2 - 20 minutes[7][10] | 37°C[6][10][11] |
| DiO | Cell Membrane | Suspension & Adherent Cells | 1 - 5 µM[10] | 2 - 20 minutes[5][10] | 37°C[5][10] |
| LDS 751 | Nucleic Acids (Mitochondria in live cells) | Suspension & Adherent Cells | 1 - 10 µM[8] | 15 - 60 minutes[8] | Room Temperature or 37°C |
Experimental Protocols
-
Prepare a 1-5 mM stock solution of the styryl dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.[7][10]
-
Store the stock solution at -20°C, protected from light and moisture.[7]
-
Cell Preparation: Resuspend cells to a density of 1 x 10⁶ cells/mL in a serum-free medium or phosphate-buffered saline (PBS).[10][11]
-
Working Solution Preparation: Dilute the stock solution to the desired working concentration (e.g., 5 µM) in the same serum-free medium or buffer used for cell suspension.
-
Staining: Add the working solution to the cell suspension.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light.[7][10] The optimal time may vary by cell type.
-
Washing: Centrifuge the cell suspension at 1000-1500 rpm for 5 minutes.[10]
-
Remove the supernatant and gently resuspend the cell pellet in a pre-warmed, complete growth medium.[10][11]
-
Repeat the wash step two more times to remove excess dye.[10][11]
-
Imaging: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Cell Preparation: Grow adherent cells on sterile glass coverslips or in culture dishes.
-
Washing: Remove the culture medium and wash the cells once or twice with PBS.
-
Working Solution Preparation: Dilute the stock solution to the desired working concentration (e.g., 5 µM) in a serum-free medium or PBS.
-
Staining: Add a sufficient volume of the working solution to cover the cells.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light.[5][10]
-
Washing: Remove the staining solution and wash the cells two to three times with a complete growth medium. For each wash, incubate for 5-10 minutes before replacing the medium.[10]
-
Imaging: The cells are now ready for observation under a fluorescence microscope.
-
Working Solution Preparation: Prepare a 1-10 µM working solution of LDS 751 in a suitable buffer or culture medium.[8]
-
Staining: Add the working solution to either suspension or adherent cells.
-
Incubation: Incubate for 15 to 60 minutes.[8] High dye concentrations may lead to non-specific staining.[8]
-
Analysis: The cells can be analyzed directly without a wash step using a fluorescence microscope, flow cytometer, or microplate reader.[8]
Visualizations
The following diagrams illustrate the mechanism of action for lipophilic styryl dyes and a typical experimental workflow for cell staining.
References
- 1. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 5. cohesionbio.com [cohesionbio.com]
- 6. DiI Solution 41085-99-8 | TCI EUROPE N.V. [tcichemicals.com]
- 7. apexbt.com [apexbt.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Staining of cellular mitochondria with LDS-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. takara.co.kr [takara.co.kr]
Troubleshooting & Optimization
Technical Support Center: Mitigating Photobleaching of Styryl 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the photobleaching of Styryl 6 during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise image quality, limit the duration of time-lapse imaging, and affect the accuracy of quantitative measurements. The underlying mechanisms often involve the formation of reactive oxygen species (ROS) and long-lived, highly reactive triplet states of the dye molecule.
Q2: What are the primary factors that influence the rate of this compound photobleaching?
A2: The rate of photobleaching is primarily influenced by:
-
Excitation Light Intensity: Higher intensity light sources lead to faster photobleaching.
-
Exposure Duration: Longer exposure to excitation light increases the cumulative damage to the fluorophore.
-
Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.
-
Local Chemical Environment: The pH, viscosity, and presence of other molecules in the vicinity of the this compound dye can affect its photostability.
Q3: Can I completely prevent photobleaching of this compound?
A3: While complete prevention of photobleaching is not possible, its rate can be significantly reduced by optimizing imaging conditions and using protective agents. The goal is to acquire high-quality data before the fluorescence signal diminishes to unusable levels.
Troubleshooting Guides
Problem: My this compound signal is fading too quickly during live-cell imaging.
Solution:
This is a common issue that can be addressed by a combination of optimizing your imaging parameters and using antifade reagents.
1. Optimize Imaging Parameters:
-
Reduce Excitation Power: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light without changing its spectral properties.
-
Time-Lapse Imaging: Increase the interval between image acquisitions to minimize the total light exposure to the sample.
2. Employ Antifade Reagents:
Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species or quenching the reactive triplet state of the fluorophore. For live-cell imaging with this compound, consider the following options:
| Antifade Reagent | Mechanism of Action | Recommended Starting Concentration (Live Cells) |
| Trolox | Reactive Oxygen Species (ROS) Scavenger | 0.1 mM - 1 mM[1][2] |
| n-Propyl Gallate (NPG) | Reactive Oxygen Species (ROS) Scavenger | 0.1 mM[3] |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Triplet State Quencher | 2.5% (w/v) in mounting media (for fixed cells, can be adapted for live cell buffers with caution)[4][5] |
Note: The optimal concentration of antifade reagents may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the best concentration for your specific application.
Problem: I am observing significant phototoxicity in my live-cell experiments with this compound.
Solution:
Phototoxicity is often linked to the generation of reactive oxygen species during the photobleaching process. The strategies to reduce photobleaching will also help in reducing phototoxicity.
-
Oxygen Scavenging Systems: In addition to the antifade reagents mentioned above, you can consider using enzymatic oxygen scavenging systems, such as glucose oxidase and catalase, in your imaging medium.
-
Choose More Photostable Dyes: If photobleaching and phototoxicity remain significant issues, consider using newer, more photostable alternatives to this compound. Research has shown that structural modifications to styryl dyes can lead to enhanced photostability[6][7].
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound and Antifade Reagents
-
Cell Preparation: Plate your cells on a suitable imaging dish or slide and grow them to the desired confluency.
-
Staining: Prepare a working solution of this compound in your imaging medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM. Incubate the cells with the this compound solution for the desired time.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound dye.
-
Antifade Incubation: Prepare your imaging medium containing the desired antifade reagent at the recommended starting concentration (see table above).
-
For Trolox: Prepare a 100 mM stock solution in ethanol. Dilute this stock into your imaging medium to a final concentration of 0.1 mM to 1 mM[1][2].
-
For n-Propyl Gallate (NPG): Prepare a 100 mM stock solution in ethanol. Dilute this into your imaging medium to a final concentration of 0.1 mM[3].
-
For DABCO: Prepare a stock solution in your imaging buffer. Due to its basic nature, ensure the final pH of your imaging medium is adjusted and compatible with your cells.
-
-
Imaging: Mount the sample on the microscope and proceed with imaging. Use the optimized imaging parameters as described in the troubleshooting section.
Protocol 2: Quantitative Assessment of this compound Photobleaching
This protocol allows you to quantify the photobleaching rate of this compound under your specific experimental conditions.
-
Sample Preparation: Prepare a sample of this compound in a suitable buffer or fixed cells stained with the dye.
-
Image Acquisition:
-
Select a region of interest (ROI).
-
Acquire a time-lapse series of images with your standard imaging settings (laser power, exposure time, etc.). Keep these settings constant throughout the experiment.
-
Acquire images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.
-
Fit the data to an exponential decay curve to determine the photobleaching rate constant.
-
Visualizations
Caption: General photobleaching pathway of this compound.
Caption: Mechanisms of common antifade agents.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. imb.uq.edu.au [imb.uq.edu.au]
- 6. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Staining Cultured Cells with Styryl 6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Styryl 6 for staining cultured cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a fluorescent laser dye.[1] In cell biology, styryl dyes are commonly used for imaging and can interact with nucleic acids and cellular membranes.[2][3][4][5] Cationic styryl dyes, in particular, have been shown to be cell-permeable and can be used for DNA labeling and imaging in live cells.[4][5][6] Some styryl dyes exhibit selectivity towards cancer cells.[2][4][5][7]
Q2: What are the spectral properties of styryl dyes like this compound?
Styryl dyes typically exhibit absorption in the visible range of 400 to 550 nm and emission between 500 to 670 nm.[2][4] The exact excitation and emission maxima can be influenced by the solvent environment.[2][8] It is crucial to use the appropriate filter sets on your fluorescence microscope that match the spectral characteristics of this compound.
Q3: Is this compound toxic to cultured cells?
The cytotoxicity of styryl dyes can vary. Some studies have shown that certain styryl compounds can exhibit cytotoxic activities, particularly at higher concentrations.[7][9][10] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.[7]
Troubleshooting Guide for Poor this compound Staining
Problem 1: No or very weak fluorescent signal.
| Possible Cause | Troubleshooting Step |
| Incorrect filter set | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. |
| Low dye concentration | The concentration of the dye may be too low for optimal staining. Titrate the this compound concentration to find the optimal signal-to-noise ratio.[11] |
| Photobleaching | Styryl dyes can be susceptible to photobleaching. Minimize the exposure of stained cells to the excitation light. Consider using an anti-fade mounting medium if applicable.[11][12][13] |
| Cell permeability issues | While many styryl dyes are cell-permeable, the efficiency can vary between cell types.[4] Ensure the incubation time is sufficient. |
| Incorrect staining buffer | The pH and composition of the staining buffer can affect dye performance. Use a buffer within the physiological range (e.g., PBS pH 7.4). |
Problem 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Excessive dye concentration | High concentrations of this compound can lead to non-specific binding and high background. Reduce the dye concentration.[13] |
| Inadequate washing | Residual dye in the medium can contribute to background fluorescence. Ensure thorough washing of the cells with fresh buffer after staining.[14] |
| Autofluorescence | Some cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal.[13][14] Image an unstained sample of your cells using the same filter set to assess the level of autofluorescence. |
| Contaminated media or reagents | Phenol red in culture media can be a source of background fluorescence.[15] Consider using phenol red-free media for imaging. Ensure all buffers and solutions are fresh and free of contaminants. |
Problem 3: Non-specific staining or dye aggregation.
| Possible Cause | Troubleshooting Step |
| Dye precipitation | This compound, like other organic dyes, may precipitate if not fully dissolved or if the concentration is too high. Ensure the dye is completely dissolved in the solvent before adding it to the cell culture medium. |
| Cell health | Unhealthy or dying cells can exhibit altered membrane permeability, leading to non-specific dye uptake. Ensure your cells are healthy and in the logarithmic growth phase. |
| Fixation artifacts (if applicable) | If performing staining on fixed cells, the fixation method can influence staining patterns. Optimize fixation and permeabilization steps. |
Experimental Protocols
General Protocol for Live Cell Staining with this compound
-
Cell Preparation: Culture cells on a suitable imaging dish or slide to the desired confluency.
-
Staining Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed, serum-free culture medium or a suitable buffer (e.g., PBS). It is recommended to test a range of concentrations (e.g., 1-10 µM) to determine the optimal concentration for your cell type.[7]
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C for a specified period (e.g., 15-30 minutes). Incubation times may need to be optimized.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for this compound.
Cytotoxicity Assay (MTT Assay)
To determine the potential toxicity of this compound on your cells, an MTT assay can be performed.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2 x 10^4 cells per well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 2, 5, 10, 20 µM) and incubate for the desired experimental duration (e.g., 24 hours).[7]
-
MTT Addition: After incubation, wash the cells with PBS and add MTT reagent (0.5 mg/mL) to each well. Incubate for 3 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of some styryl compounds on different cell lines, as reported in the literature. Note that these are not specific to this compound but provide a general idea of the potential cytotoxicity of this class of dyes.
| Cell Line | Compound | IC50 (µM) |
| HepG2 | Gonithalamin | ~3x lower than normal hepatocytes[9] |
| HepG2 | Goniodiol | ~3x lower than normal hepatocytes[9] |
| Neuroblastoma (SH-SY5Y) | Styryl-QL | Potent anti-tumor properties observed[2][4] |
| Neuroblastoma (SH-SY5Y) | Styryl-BT | Potent anti-tumor properties observed[2][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Visual Guides
Below are diagrams illustrating a typical experimental workflow for this compound staining and a logical approach to troubleshooting poor staining results.
Caption: A typical experimental workflow for staining cultured cells with this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07601B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7 Helpful Hints for Staining and Imaging Cells - JangoCell [jangocell.com]
- 12. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 13. biotium.com [biotium.com]
- 14. Fluorescence Microscopy Errors [evidentscientific.com]
- 15. biotium.com [biotium.com]
Technical Support Center: Minimizing Styryl Dye Cytotoxicity in Long-Term Imaging
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide provides in-depth information and troubleshooting advice for researchers utilizing styryl-based fluorescent dyes, referred to herein as "Styryl 6," for long-term live-cell imaging. Please note that "this compound" is not a standard nomenclature in published literature; this guide, therefore, addresses the broader class of styryl dyes and the general principles of minimizing cytotoxicity and phototoxicity in live-cell imaging. The primary challenge in long-term fluorescence microscopy is phototoxicity, where excitation light, in conjunction with the fluorescent probe, generates reactive oxygen species (ROS) that can damage cellular components and lead to altered cell physiology or death.[1][2] This guide offers strategies to mitigate these effects and ensure the acquisition of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of cytotoxicity and phototoxicity in my long-term imaging experiments?
A1: Signs of cytotoxicity can range from subtle to severe. Early indicators include changes in cell morphology, such as rounding or blebbing of the plasma membrane, the appearance of intracellular vacuoles, and alterations in mitochondrial structure.[2] Functional indicators can include a decrease in cell motility, altered rates of cell division, or changes in intracellular organelle dynamics. More severe phototoxicity can lead to cell detachment and apoptosis or necrosis.[2]
Q2: How does "this compound" induce cytotoxicity?
A2: Cytotoxicity from fluorescent dyes like this compound in live-cell imaging is primarily due to two factors:
-
Phototoxicity : This is the most significant factor in long-term imaging. The fluorescent dye, when excited by light, can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and free radicals.[1][3] These highly reactive molecules can damage cellular components like lipids, proteins, and nucleic acids, leading to cellular stress and death.
-
Inherent Chemical Toxicity : Some styryl dyes can exhibit toxicity even without light exposure, potentially by interfering with cellular processes.[4] The toxicity can vary depending on the dye's chemical structure, concentration, and the cell type being studied.[4]
Q3: What are the most critical parameters to optimize to minimize phototoxicity?
A3: The key is to reduce the total dose of light your cells are exposed to. This can be achieved by optimizing the following:
-
Excitation Light Intensity : Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[2][5][6]
-
Exposure Time : Keep the camera exposure time as short as possible.[2][6]
-
Imaging Frequency : Increase the time interval between image acquisitions in a time-lapse experiment to the longest duration that still captures the biological process of interest.[7]
Q4: Can I add anything to my imaging media to protect my cells?
A4: Yes, supplementing your imaging medium with antioxidants can help neutralize ROS and reduce phototoxicity.[1][3] Commonly used supplements include Trolox (a water-soluble vitamin E analog) and ascorbic acid (vitamin C).[1] Additionally, using phenol red-free imaging media is recommended as phenol red can contribute to background fluorescence and phototoxicity.
Q5: Are there specific microscopy techniques that are better for long-term live-cell imaging?
A5: Yes, techniques that minimize out-of-focus illumination are gentler on cells. Spinning-disk confocal microscopy and light-sheet fluorescence microscopy are generally less phototoxic than laser-scanning confocal microscopy because they illuminate a larger area with lower light intensity or only illuminate the focal plane.[3] Total internal reflection fluorescence (TIRF) microscopy is also a low-phototoxicity option for imaging processes at the cell surface.[1]
Troubleshooting Guide
Problem 1: Cells are dying or showing signs of stress early in the time-lapse experiment.
| Possible Cause | Solution |
| Excitation light is too intense. | Reduce the laser power or lamp intensity to the minimum required for a good signal. Use neutral density filters if necessary.[5][7] |
| Exposure time is too long. | Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain, although this may increase noise. |
| Imaging is too frequent. | Increase the time interval between acquisitions. |
| "this compound" concentration is too high. | Perform a concentration titration to find the lowest effective concentration of the dye. |
| The chosen wavelength is phototoxic. | If possible, switch to a fluorescent probe that is excited by a longer wavelength (e.g., red or far-red), as this light is less energetic and generally causes less damage.[2][6] |
Problem 2: The fluorescent signal is bleaching rapidly.
| Possible Cause | Solution |
| High excitation light intensity. | Reduce the excitation intensity. Photobleaching is often coupled with phototoxicity.[3] |
| The dye is not very photostable. | Consider using a more photostable styryl dye if available.[8][9] Alternatively, use an anti-fade reagent in your imaging medium.[6][7] |
| Oxygen is present. | While necessary for live cells, oxygen contributes to photobleaching. Some specialized imaging media or oxygen scavenging systems can help, but their use must be carefully evaluated for cell health.[7] |
Quantitative Data Summary
The optimal parameters for using styryl dyes will vary depending on the specific dye, cell type, and microscope system. The following table provides a general guide for optimizing your experimental conditions.
| Parameter | General Recommendation | Key Considerations |
| "this compound" Concentration | 0.1 - 10 µM | Perform a dose-response curve to determine the lowest concentration with adequate signal and minimal toxicity.[4] |
| Incubation Time | 5 - 30 minutes | Longer incubation times may lead to increased internalization and non-specific staining. Optimize for sufficient membrane labeling with minimal background. |
| Excitation Wavelength | > 500 nm (if possible) | Longer wavelengths are generally less phototoxic.[2][6] |
| Excitation Power | < 1 mW | Use the lowest power that provides an adequate signal-to-noise ratio. |
| Exposure Time | 50 - 200 ms | Shorter exposure times reduce the light dose per image. |
| Imaging Interval | > 1 minute | The interval should be as long as possible while still capturing the dynamics of the process being studied. |
Experimental Protocols
Protocol 1: Determining the Optimal "this compound" Concentration
-
Cell Seeding : Plate your cells on a glass-bottom imaging dish at a density that will be approximately 50-70% confluent at the time of the experiment.
-
Prepare Dye Dilutions : Prepare a series of "this compound" dilutions in your imaging medium, for example, 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Staining : Replace the culture medium with the "this compound" dilutions and incubate for a consistent period (e.g., 15 minutes) at 37°C.
-
Washing : Gently wash the cells two to three times with pre-warmed imaging medium to remove excess dye.
-
Imaging : Acquire images from each concentration using your intended imaging settings.
-
Analysis : Compare the signal intensity and background fluorescence across the different concentrations. Choose the lowest concentration that gives a clear signal with low background.
-
Viability Assessment : In a parallel experiment, after staining with the different concentrations, assess cell viability using a standard assay such as a live/dead stain (e.g., Calcein-AM and Propidium Iodide) or an MTT assay to determine the highest non-toxic concentration.[10]
Protocol 2: Assessing Phototoxicity
-
Prepare Samples : Culture cells on two separate imaging dishes. Stain one with the optimal "this compound" concentration and leave the other unstained as a control.
-
Time-lapse Imaging : Subject both stained and unstained cells to your planned long-term imaging protocol (i.e., the same excitation intensity, exposure time, and imaging frequency).
-
Monitor Cell Health : Observe the cells for any signs of phototoxicity as described in the FAQs.
-
Endpoint Viability Assay : At the end of the imaging period, perform a cell viability assay on both dishes to quantify the extent of cell death.
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Functional Assay : As a more sensitive measure, you can assess a specific cellular function, such as mitochondrial membrane potential, which is an early indicator of cellular stress.[11]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical pathway of this compound-induced phototoxicity leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound long-term live-cell imaging.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for cytotoxicity issues in long-term imaging.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Styryl 6 dye stability and storage conditions
Technical Support Center: Styryl 6 Dye
This guide provides technical support for the handling, storage, and troubleshooting of this compound and related styryl dyes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound dye?
A1: Proper storage is crucial to maintain the stability and performance of this compound. Based on safety data sheets, the dye should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Specific temperature recommendations can vary, so always consult the product's certificate of analysis. Common recommendations are summarized in the table below. Additionally, styryl dyes should be protected from light to prevent photodegradation.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, dissolve the this compound solid in a suitable high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the container is tightly sealed to prevent moisture absorption, as some dye formulations can be hygroscopic.[2] For applications, this stock solution can be further diluted in an appropriate buffer or medium.
Q3: What solvents are compatible with this compound, and how do they affect its properties?
A3: Styryl dyes are generally soluble in organic solvents like DMSO and methanol.[4][5] The choice of solvent can significantly influence the dye's photophysical properties, including its absorption and fluorescence spectra, due to solvatochromic effects.[6][7][8] The fluorescence of styryl dyes often increases in more rigid or viscous environments, such as when bound to membranes or nucleic acids, because molecular motions that lead to non-radiative decay are restricted.[9]
Q4: What are the primary causes of this compound degradation?
A4: The primary cause of degradation for styryl dyes is exposure to light, which can lead to photobleaching and photoisomerization.[4][5][10] Photobleaching is the irreversible destruction of the fluorophore, leading to a loss of fluorescence. Photoisomerization, such as trans-cis isomerization, can alter the dye's spectral properties and fluorescence quantum yield.[5][10] Chemical degradation can also occur due to reactive species or extreme pH conditions.
Troubleshooting Guide
This section addresses common issues encountered during experiments using this compound.
Problem: Weak or No Fluorescence Signal
A weak or absent signal is a common issue. The logical workflow below can help diagnose the underlying cause.
Caption: Troubleshooting workflow for weak this compound fluorescence.
Problem: Rapid Signal Loss During Imaging (Photobleaching)
If the fluorescence signal fades quickly upon illumination, you are likely observing photobleaching.
-
Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for adequate signal.
-
Decrease Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium if appropriate for your sample.
-
Acquire Data Efficiently: Plan your imaging session to minimize the total time the sample is exposed to excitation light.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Styryl Dyes
| Parameter | Condition | Rationale | Source |
| Temperature | -70°C, 2-8°C, or "cool place" | Prevents thermal degradation and maintains chemical stability. | [1][2] |
| Atmosphere | Dry, well-ventilated | Minimizes moisture absorption (hygroscopic nature) and chemical reactions. | [1][2][3] |
| Light | Protect from light, store in a shaded area | Prevents photoisomerization and photobleaching. | |
| Container | Tightly closed | Prevents contamination and exposure to air/moisture. | [1][2][3] |
Experimental Protocols
Protocol: Photostability Assessment of a Styryl Dye
This protocol is adapted from a method used to measure the photostability of cationic styryl dyes and can be used to assess the stability of this compound solutions under light exposure.[4]
Objective: To quantify the rate of photobleaching by measuring changes in absorption and emission spectra over time.
Materials:
-
Styryl dye
-
Anhydrous DMSO
-
Spectrophotometer
-
Fluorometer
-
Blue light source (e.g., 250 W lamp)
-
Quartz cuvettes
Workflow Diagram:
Caption: Experimental workflow for dye photostability assessment.
Procedure:
-
Solution Preparation: Prepare a 10 µM solution of the styryl dye in anhydrous DMSO.
-
Initial Measurement (Time = 0): Transfer the solution to a quartz cuvette and measure its initial UV-Vis absorption and fluorescence spectra. Record the intensity at the absorption and emission maxima.
-
Photostability Test: Place the cuvette at a fixed distance (e.g., 75 cm) from a blue lamp (250 W) to irradiate the solution.[4]
-
Time-Point Measurements: At various time points (e.g., 1, 5, 10, 15, 20, and 30 minutes), briefly remove the cuvette from the light path and measure its UV-Vis absorption and fluorescence spectra.[4]
-
Data Analysis: Calculate the percentage of photobleaching for both absorption and emission at each time point using the following formula:
-
Photobleaching (%) = ( (Initial Intensity - Intensity at time t) / Initial Intensity ) * 100
-
-
Results: Plot the photobleaching percentage as a function of irradiation time to visualize the dye's stability.
Conceptual Degradation Pathways
Styryl dyes are susceptible to light-induced degradation. The primary non-radiative decay pathways that compete with fluorescence are photoisomerization and photobleaching.
Caption: General degradation pathways for styryl dyes upon light exposure.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Studies on Solvent Induced Fluorescence Properties of Styryl Dye, LDS 798, to Develop In Vitro and In Situ Assay Techniques - ProQuest [proquest.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. suprachem.photonics.ru [suprachem.photonics.ru]
Technical Support Center: Enhancing Aqueous Solubility of Styryl Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of styryl dyes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and step-by-step solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| 1. Styryl dye precipitates out of aqueous solution upon dilution from an organic stock. | - The dye's concentration exceeds its aqueous solubility limit. - The organic solvent from the stock solution is immiscible or has limited miscibility with the aqueous buffer. - The pH of the aqueous buffer is not optimal for dye solubility. | 1. Decrease Final Concentration: Reduce the final concentration of the styryl dye in the aqueous medium. 2. Optimize Co-solvent System: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is minimized (typically ≤ 0.5%) to avoid solvent effects and potential toxicity in biological assays.[1] Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.[2] 3. pH Adjustment: Empirically test the solubility of the dye in buffers with a range of pH values to determine the optimal pH for solubility.[1][2] For many dyes, adjusting the pH can significantly impact their charge and, consequently, their solubility.[3][4] 4. Sonication: Use gentle sonication after dilution to help dissolve small precipitates.[1] |
| 2. Observed dye aggregation, leading to altered spectroscopic properties (e.g., peak broadening, shifts). | - High dye concentration promotes intermolecular interactions.[5][6] - Presence of salts in the buffer can screen charges and promote aggregation. - Hydrophobic interactions between dye molecules. | 1. Lower Dye Concentration: Work with the lowest possible dye concentration that still provides an adequate signal. 2. Incorporate Surfactants: Add a non-ionic surfactant (e.g., Tween-80, Triton X-100) to the aqueous solution. Surfactants form micelles that can encapsulate the hydrophobic dye molecules, preventing aggregation and increasing apparent solubility.[2][7][8] 3. Use Cyclodextrins: Cyclodextrins can form inclusion complexes with styryl dyes, encapsulating the hydrophobic parts of the molecule and increasing their solubility and stability in water.[3][9][10][11][12] 4. Modify the Dye Structure: If feasible, synthesize dye analogs with more hydrophilic groups to intrinsically reduce the tendency for aggregation.[13] |
| 3. Low fluorescence signal in aqueous media despite the dye being dissolved. | - Fluorescence quenching due to aggregation.[14] - The aqueous environment allows for non-radiative decay pathways (e.g., molecular rotations). | 1. Address Aggregation: Follow the steps outlined in Issue 2 to minimize aggregation. 2. Increase Viscosity: Adding a viscosity-enhancing agent like glycerol can restrict molecular motion and enhance fluorescence intensity.[15] 3. Use Cyclodextrins: The hydrophobic cavity of cyclodextrins can restrict the rotational freedom of the encapsulated dye, leading to a significant increase in fluorescence quantum yield.[9] |
| 4. Inconsistent results between experiments. | - Incomplete dissolution of the dye. - Degradation of the dye in the stock solution or working solution. - Variability in buffer preparation. | 1. Ensure Complete Dissolution: Visually confirm that the dye is fully dissolved in the stock solvent before preparing working solutions. Gentle warming (up to 37°C) and vortexing can aid dissolution in organic solvents like DMSO.[2] 2. Fresh Preparations: Prepare fresh working solutions from the stock for each experiment to avoid degradation. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] 3. Standardize Buffer Preparation: Ensure consistent pH and salt concentrations in your buffers for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the first step to improve the solubility of a commercially purchased styryl dye?
A1: The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[1][2] Ensure the dye is completely dissolved in the organic solvent before making any dilutions into your aqueous buffer.
Q2: How do surfactants improve the aqueous solubility of styryl dyes?
A2: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly water-soluble styryl dye molecules, while the hydrophilic shell interacts with the water, thus increasing the overall solubility of the dye in the aqueous phase.[2][7]
Q3: What are cyclodextrins and how do they help in solubilizing styryl dyes?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, like many styryl dyes, by encapsulating the nonpolar part of the dye within their cavity.[2][3][10] This complexation effectively shields the hydrophobic portion of the dye from the aqueous environment, thereby increasing its solubility and stability.[9][11]
Q4: Can adjusting the pH of my buffer improve the solubility of my styryl dye?
A4: Yes, for ionizable styryl dyes, adjusting the pH of the buffer can significantly affect their solubility.[2][3][4] The charge state of the dye molecule can be altered by changing the pH, which in turn affects its interaction with water molecules. It is often beneficial to experimentally determine the optimal pH range for your specific dye.
Q5: My styryl dye is still not soluble enough for my application. What are some other strategies I can try?
A5: If basic methods are insufficient, you can explore more advanced strategies:
-
Co-solvents: Utilize a mixture of water and a miscible organic solvent (a co-solvent system) to increase the solubility of your dye.[2][3][4]
-
Chemical Modification: If you have the capability, you can synthesize derivatives of your styryl dye with added water-solubilizing groups, such as sulfonate or quaternary ammonium groups.[13]
-
Lipid-Based Formulations: For in vivo applications, lipid-based drug delivery systems can be employed to solubilize lipophilic dyes.[3]
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the impact of different methods on the solubility and properties of styryl dyes.
Table 1: Effect of Surfactants on Styryl Dye Solubility
| Styryl Dye | Surfactant | Effect on Solubility/Property | Reference |
| Disperse Dyes | Anionic and Nonionic Surfactants | Nonionic surfactants were generally more efficient as solubilizing agents than anionic surfactants. | [7] |
| C.I. Solvent Yellow 14 | Dodecyltrimethylammonium bromide (DTAB) | Solubilization increases linearly with increasing surfactant concentration above the CMC. | [7] |
| C.I. Solvent Orange 86 | Dodecyltrimethylammonium bromide (DTAB) | Onset of solubilization occurs at the CMC of the surfactant. | [7] |
Table 2: Influence of Cyclodextrins on Styryl Dye Properties
| Styryl Dye | Cyclodextrin | Effect on Property | Reference |
| DSP-C (styryl(pyridinium)-chromene hybrid) | β-Cyclodextrin (βCD) | ~45-fold fluorescence enhancement. | [9] |
| DSP-C (styryl(pyridinium)-chromene hybrid) | 2-hydroxypropyl-β-cyclodextrin (HPβCD) | ~310-fold fluorescence enhancement; binding constant is over an order of magnitude higher than with βCD. | [9] |
| Various Textile Dyes | β-Cyclodextrin (β-CD) | Forms inclusion complexes, changing dye properties and improving dyeing quality. | [10] |
| Indolizinyl-pyridinium salts | β-Cyclodextrin | Formation of 1:1 and 1:2 host-guest inclusion complexes. | [12] |
Experimental Protocols
Protocol 1: Preparation of a Styryl Dye Stock Solution
-
Weighing: Accurately weigh the desired amount of the styryl dye powder.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., 100% DMSO) to achieve a high-concentration stock solution (e.g., 10-25 mM).[1]
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution (e.g., up to 37°C) to ensure the dye is completely dissolved.[2]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Solubilization of a Styryl Dye using a Surfactant
-
Buffer Preparation: Prepare the desired aqueous buffer.
-
Surfactant Addition: Add and dissolve the chosen surfactant (e.g., Tween-80) in the buffer. The final concentration of the surfactant should be above its critical micelle concentration (CMC).
-
Dye Addition: While vortexing the surfactant-containing buffer, slowly add the styryl dye stock solution to achieve the desired final dye concentration. Continuous mixing helps prevent localized high concentrations and precipitation.[2]
-
Equilibration: Allow the solution to equilibrate for a period (e.g., 24-48 hours with stirring) to ensure maximum solubilization.[7]
-
Filtration (Optional): If any undissolved dye remains, remove it by filtration or centrifugation.[7]
Visualizations
Caption: Workflow for preparing a soluble aqueous solution of a styryl dye.
Caption: Decision tree for troubleshooting styryl dye solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. primescholars.com [primescholars.com]
- 7. mdpi.com [mdpi.com]
- 8. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Role of β-Cyclodextrin in the Textile Industry—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments | MDPI [mdpi.com]
- 13. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interrogating the Behaviour of a Styryl Dye Interacting with a Mesoscopic 2D-MOF and Its Luminescent Vapochromic Sensing | MDPI [mdpi.com]
- 15. Dicationic styryl dyes for colorimetric and fluorescent detection of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in Styryl 6 Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence during Styryl 6 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are illuminated with light.[1][2][3] This intrinsic fluorescence can originate from various endogenous molecules like collagen, elastin, NADH, and lipofuscin.[1][3][4][5] In the context of this compound imaging, autofluorescence can be problematic because its signal can overlap with the fluorescence signal of this compound, leading to a high background, reduced signal-to-noise ratio, and difficulty in accurately interpreting the localization and quantification of the dye.
Q2: What are the common sources of autofluorescence in my samples?
Common sources of autofluorescence in biological samples can be categorized as follows:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce. These include:
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Structural proteins: Collagen and elastin are major sources of autofluorescence in tissue samples.[3][4][5]
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Metabolic cofactors: NADH and flavins, present in mitochondria, are common sources of cellular autofluorescence.[5]
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Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent across a broad spectrum.[2][6]
-
Red blood cells: The heme groups in red blood cells can cause significant autofluorescence.[1][4]
-
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives like formaldehyde and glutaraldehyde can create fluorescent products by cross-linking proteins.[1][2][7] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[7]
-
Exogenous Sources: Some components of cell culture media, such as phenol red and riboflavin, can also contribute to background fluorescence.[1]
Q3: How can I determine if the background signal I'm seeing is autofluorescence?
The most straightforward way to check for autofluorescence is to prepare and image an unstained control sample. This sample should be processed in the exact same way as your experimental samples (including fixation and any other treatments) but without the addition of this compound.[1] Any fluorescence observed in this control sample can be attributed to autofluorescence.
Q4: I am observing high background fluorescence in my control (unstained) samples. What can I do?
High background in control samples is a clear indication of autofluorescence. To address this, you can implement several strategies which are detailed in the troubleshooting section below. These include optimizing your sample preparation protocol, using chemical quenching agents, employing photobleaching, and adjusting your imaging parameters.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with autofluorescence during this compound imaging.
Problem 1: High background fluorescence across the entire sample.
This is often due to fixation-induced autofluorescence or the presence of endogenous fluorophores with broad emission spectra.
Solutions:
| Solution | Principle | Advantages | Disadvantages |
| Optimize Fixation Protocol | Aldehyde fixatives are a major source of autofluorescence.[1][7] Reducing fixation time or using a non-aldehyde fixative like cold methanol can help. | Simple to implement; can significantly reduce background. | Methanol fixation may not be suitable for all antigens or cellular structures. |
| Chemical Quenching | Reagents like sodium borohydride can reduce aldehyde-induced fluorescence.[1][4] Sudan Black B is effective against lipofuscin-based autofluorescence.[4][6] | Can be very effective for specific types of autofluorescence. | May affect sample integrity or the fluorescence of the target probe; requires careful optimization. |
| Photobleaching | Exposing the sample to intense light before staining can destroy autofluorescent molecules. | Can be effective and does not require additional reagents. | Can be time-consuming and may potentially damage the sample or affect antigenicity. |
| Use a Far-Red Fluorophore | Autofluorescence is typically stronger at shorter wavelengths (blue and green regions).[4][8] Shifting to a fluorophore that excites and emits in the far-red or near-infrared can help avoid this interference. | Highly effective at avoiding autofluorescence. | Requires appropriate filter sets and detectors on the microscope. |
Workflow for Troubleshooting High Background:
Caption: Troubleshooting workflow for high background fluorescence.
Problem 2: Punctate or granular background fluorescence, especially in aged cells.
This pattern is characteristic of lipofuscin, which accumulates in lysosomes of aging cells.
Solutions:
| Solution | Principle | Advantages | Disadvantages |
| Sudan Black B Staining | Sudan Black B is a lipophilic dye that can effectively quench the fluorescence from lipofuscin granules.[6] | Highly effective for lipofuscin. | Can introduce its own background signal in the red and far-red channels if not washed properly.[6] |
| Commercially Available Quenchers | Reagents like TrueVIEW™ have been shown to reduce autofluorescence from multiple sources, including lipofuscin.[4] | Optimized formulations for broad-spectrum autofluorescence reduction. | Can be more expensive than standard lab chemicals. |
| Spectral Unmixing | If your microscope is equipped with a spectral detector, you can treat the autofluorescence from lipofuscin as a separate spectral component and computationally remove it from the image. | Highly specific and non-destructive. | Requires specialized and potentially costly microscope hardware and software. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is intended for use on cells or tissue sections that have been fixed with formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
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Sodium borohydride (NaBH₄)
-
Fixed cells or tissue sections on slides
Procedure:
-
Following the fixation and permeabilization steps of your standard protocol, wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.
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Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
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Wash the samples three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with your blocking and this compound staining protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is particularly useful for tissues with high lipofuscin content, such as the brain or aged cells.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
After completing your this compound staining and subsequent wash steps, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash the samples extensively with PBS (at least 3-5 times for 5 minutes each) to remove non-specifically bound Sudan Black B.
-
Mount the coverslip with an appropriate mounting medium.
Protocol 3: General Workflow for this compound Imaging with Autofluorescence Reduction
This workflow outlines the key steps for a successful imaging experiment with this compound, incorporating autofluorescence mitigation.
Caption: General experimental workflow for this compound imaging.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Autofluorescence - Wikipedia [en.wikipedia.org]
- 6. biotium.com [biotium.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
Adjusting pH for optimal Styryl 6 fluorescence
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the fluorescent dye Styryl 6, with a specific focus on optimizing its fluorescence by adjusting pH.
Disclaimer: Publicly available data on the specific pH-dependent fluorescence properties of this compound (CAS 76433-27-7) is limited. The information and protocols provided herein are based on the general characteristics of styryl dyes and related compounds containing a dimethylamino functional group. Researchers should perform their own validation experiments to determine the optimal conditions for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent dye, classified as a laser dye.[1][2] Dyes of this class are characterized by their utility in various fluorescence-based applications, including microscopy and flow cytometry, due to their solvatochromic properties and sensitivity to the local environment.
Q2: How does pH affect the fluorescence of this compound?
While specific data for this compound is unavailable, styryl dyes containing a dimethylamino group, like this compound, often exhibit pH-dependent fluorescence.[3][4] Protonation of the dimethylamino group at acidic pH can alter the electronic properties of the fluorophore, leading to changes in fluorescence intensity and emission wavelength. For some related dyes, fluorescence intensity has been observed to increase at lower pH.[5][6]
Q3: What is the optimal pH range for this compound fluorescence?
The optimal pH for this compound fluorescence has not been definitively established in the literature. It is crucial to experimentally determine the optimal pH for your specific assay and buffer system. A pH titration experiment is highly recommended to identify the pH at which the fluorescence signal is maximized and stable.
Q4: My this compound signal is weak. What are the potential causes and solutions?
Weak fluorescence signals can arise from several factors, including suboptimal pH, low dye concentration, photobleaching, or issues with your imaging setup. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.
Q5: Can I use this compound for live-cell imaging?
The suitability of this compound for live-cell imaging depends on factors such as its cell permeability and potential cytotoxicity, which are not well-documented. It is advisable to perform pilot experiments to assess these parameters before embarking on extensive live-cell imaging studies.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Perform a pH titration of your buffer to find the optimal pH for this compound fluorescence. See the experimental protocol below. |
| Incorrect Dye Concentration | Optimize the dye concentration. Too low a concentration will result in a weak signal, while excessive concentration can lead to self-quenching. |
| Photobleaching | Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium if applicable. Consider using a more photostable dye if photobleaching is severe.[7] |
| Improper Filter Set | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. |
| Low Target Abundance | If labeling a specific target, confirm its expression level.[7] |
| Instrument Settings | Optimize microscope settings, including exposure time, gain, and laser power. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Excess Dye | Ensure adequate washing steps to remove unbound dye. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence from your sample or medium. |
| Non-specific Binding | Use a blocking agent appropriate for your sample type to reduce non-specific binding of the dye. |
| Contaminated Buffers or Reagents | Use fresh, high-purity buffers and reagents. |
Issue 3: Signal Instability or Fading
| Potential Cause | Troubleshooting Step |
| Photobleaching | Reduce excitation light intensity and exposure time. Use an anti-fade reagent.[7] |
| pH Fluctuation | Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Dye Degradation | Protect the dye stock solution from light and store it as recommended by the supplier. Prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: Representative pH Profile of a Styryl Dye with a Dimethylamino Group
The following table illustrates the typical pH-dependent fluorescence of a styryl dye with a dimethylamino group, showing a significant increase in fluorescence intensity in an acidic environment. Note: This is example data from a related compound and may not be representative of this compound.
| pH | Relative Fluorescence Intensity (a.u.) |
| 4.0 | 950 |
| 5.0 | 820 |
| 6.0 | 650 |
| 7.0 | 400 |
| 7.4 | 350 |
| 8.0 | 200 |
| 9.0 | 150 |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Fluorescence
Objective: To identify the pH that yields the maximum fluorescence intensity for this compound in a specific buffer system.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
Fluorometer or fluorescence microscope with a camera
-
Microplate reader (optional, for high-throughput screening)
Procedure:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 in 0.5 or 1.0 pH unit increments.
-
Prepare a working solution of this compound in each buffer at a consistent final concentration.
-
Incubate the solutions for a set period to allow for equilibration.
-
Measure the fluorescence intensity of each sample using a fluorometer or by acquiring images on a fluorescence microscope with consistent settings.
-
Plot the relative fluorescence intensity against the pH to determine the optimal pH.
Protocol 2: General Staining Protocol with pH Adjustment
Objective: To provide a general workflow for staining samples with this compound while controlling the pH.
Procedure:
-
Sample Preparation: Prepare your cells or tissue samples according to your standard protocol.
-
Buffer Preparation: Prepare the desired staining buffer at the predetermined optimal pH. Ensure the buffer is sterile if working with live cells.
-
Staining Solution Preparation: Dilute the this compound stock solution in the pH-adjusted buffer to the final working concentration immediately before use. Protect the solution from light.
-
Staining: Incubate your sample with the this compound staining solution for the optimized duration.
-
Washing: Wash the sample with the pH-adjusted buffer to remove unbound dye.
-
Imaging: Mount the sample in a pH-adjusted mounting medium (if applicable) and proceed with imaging.
Mandatory Visualization
Caption: Workflow for determining the optimal pH for this compound fluorescence.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Synthesis of mono-(p-dimethylamino)styryl-containing BOPHY dye for a turn-on pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Calibration of Styryl 6 Fluorescence for Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Styryl 6 and other styryl dyes for quantitative fluorescence analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence environmentally sensitive?
A1: "this compound" is part of a broader family of styryl dyes, which are fluorescent molecules known for their sensitivity to the local environment. These dyes typically consist of an electron donor and an electron acceptor connected by a conjugated π-system.[1] This structure allows for intramolecular charge transfer (ICT) upon excitation.[1] In polar solvents like water, the excited state energy is often dissipated through non-radiative pathways, resulting in low fluorescence quantum yield.[2][3] However, when the dye binds to a nonpolar environment, such as a cell membrane or the minor groove of DNA, its molecular motion is restricted, leading to a significant enhancement of its fluorescence quantum yield.[1][2][3] This property makes them powerful tools for studying dynamic processes like synaptic vesicle recycling and for the quantitative analysis of nucleic acids.[3][4][5]
Q2: My fluorescent signal is fading rapidly during imaging. What is causing this and how can I prevent it?
A2: This phenomenon is likely photobleaching, the irreversible photochemical destruction of a fluorophore.[6][7] Styryl dyes, like many fluorophores, are susceptible to photobleaching, especially under high-intensity illumination.[8][9]
To minimize photobleaching, you can:
-
Reduce Exposure Time and Excitation Intensity: Use the lowest possible laser power and shortest exposure time that still provides a sufficient signal-to-noise ratio.[6]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.[6]
-
Image a Fresh Field of View: For fixed samples, moving to a new area of the slide for each image acquisition can prevent cumulative damage.[6]
-
Choose More Photostable Dyes: If photobleaching is a persistent issue, consider if a more photostable dye from the styryl family or another class of dyes is suitable for your experiment.[3][6]
Q3: I am observing fluorescence in my unstained control samples. What is this and how can I reduce it?
A3: You are likely observing autofluorescence, which is the natural fluorescence emitted by biological structures (e.g., mitochondria, lysosomes) or other components in your sample.[6] To manage autofluorescence:
-
Use Proper Controls: Always prepare an unstained sample and image it using the same settings as your stained samples to determine the level and spectral properties of the autofluorescence.[6]
-
Spectral Unmixing: If your imaging software has this capability, you can record the emission spectrum of the autofluorescence from your control sample and subtract it from your experimental images.[6]
-
Choose Fluorophores with Longer Wavelengths: Autofluorescence is often more prominent at shorter wavelengths (blue and green). Using red or far-red emitting styryl dyes can help to avoid this interference.[4][6]
Q4: What causes high background fluorescence and how can I minimize it?
A4: High background fluorescence can be caused by several factors, including unbound dye, non-specific binding, or autofluorescence.[10][11] To reduce background:
-
Optimize Staining Concentration: Use the lowest concentration of the styryl dye that gives adequate signal. Titrating the dye concentration is recommended.[11][12]
-
Thorough Washing: Ensure that unbound dye is removed by performing adequate washing steps after staining.[11]
-
Use Blocking Agents: For applications involving antibodies or other probes, using a blocking agent can reduce non-specific binding.[11]
-
Check Solvent Purity: Impurities in solvents can sometimes be fluorescent. Use high-purity, spectroscopy-grade solvents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low fluorescence signal | Incompatible imaging settings | Verify that the excitation and emission filters or monochromator settings match the spectral properties of the Styryl dye in its bound state.[12] |
| Target molecule not present or accessible | Confirm the presence and accessibility of the target (e.g., cell membranes, DNA) in your sample.[12] | |
| Incorrect dye concentration | The dye concentration may be too low. Perform a concentration titration to find the optimal staining concentration.[12] | |
| Quenching of fluorescence | The fluorescence of styryl dyes can be quenched by various substances. Ensure your buffer and media do not contain quenching agents.[13][14] | |
| High background fluorescence | Dye concentration too high | Reduce the concentration of the styryl dye used for staining.[11][12] |
| Inadequate washing | Increase the number and/or duration of washing steps to remove unbound dye.[11] | |
| Non-specific binding | If applicable, use a blocking solution before staining to minimize non-specific interactions.[11] | |
| Autofluorescence | See FAQ Q3 for strategies to mitigate autofluorescence.[6] | |
| Signal is not quantifiable or reproducible | Photobleaching | See FAQ Q2 for strategies to minimize photobleaching.[6][7] |
| Uneven illumination | Ensure the microscope's light path is properly aligned (e.g., Köhler illumination). Clean all optical components.[6][10] | |
| Lack of proper calibration | Calibrate your imaging system using a known standard. For quantitative measurements, a calibration curve should be generated.[15][16][17] | |
| Inner filter effect | At high concentrations, the dye can reabsorb emitted fluorescence. This can be checked by diluting the sample. If the signal does not decrease linearly, the inner filter effect may be present.[14] | |
| Unexpected spectral shift in emission | Solvent effects | The emission spectrum of styryl dyes is highly sensitive to the polarity of the environment. A shift may indicate a change in the binding environment. |
| Dye aggregation | At high concentrations, some dyes can form aggregates which may have different spectral properties. |
Quantitative Data Summary
The following tables summarize key photophysical properties for representative styryl dyes. Note that "this compound" is not a standard nomenclature; therefore, data for commonly used styryl dyes with similar properties are provided.
Table 1: Spectral Properties of Selected Styryl Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Environment |
| FM 1-43 | ~480 | ~598 | ~118 | Bound to membranes[4] |
| FM 4-64 | ~506 | ~750 | ~244 | Bound to membranes[4] |
| Styryl-QL | ~488 | ~553 | ~65 | Bound to dsDNA[5] |
| Styryl-BT | ~488 | ~540 | ~52 | Bound to dsDNA[5] |
Table 2: Fluorescence Quantum Yields and Lifetimes
| Dye | Quantum Yield (Φ) | Lifetime (τ, ns) | Condition |
| Thioflavin T (a styryl derivative) | 0.0001 | - | In water[2] |
| Thioflavin T (a styryl derivative) | 0.28 | - | In rigid solution[2] |
| Alexa Fluor 488 (for comparison) | 0.92 | 4.1 | Aqueous solution[18] |
Note: Quantitative data for Styryl dyes can vary significantly based on the specific molecular structure and the environment. The values above are illustrative and should be used as a general guide.
Experimental Protocols
Protocol 1: General Staining of Live Cells with a Membrane-Targeting Styryl Dye (e.g., FM 1-43)
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Staining Solution Preparation: Prepare a stock solution of the styryl dye in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in a physiological buffer (e.g., HBSS or PBS).
-
Staining: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the staining solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh physiological buffer to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen dye.
Protocol 2: Quantitative Analysis and Calibration Curve Generation
-
Prepare Standards: Prepare a series of solutions with known concentrations of the target molecule (e.g., DNA, or liposomes to mimic membranes).
-
Staining of Standards: Add a fixed, non-saturating concentration of the Styryl dye to each standard solution. Allow the mixture to equilibrate.
-
Fluorescence Measurement: Using a fluorometer or a fluorescence microscope with a sensitive detector, measure the fluorescence intensity of each standard. Ensure that the instrument settings (e.g., excitation intensity, detector gain) are kept constant for all measurements and are below saturation.
-
Background Subtraction: Measure the fluorescence of a blank sample (containing the dye but no target molecule) and subtract this value from all standard measurements.
-
Generate Calibration Curve: Plot the background-subtracted fluorescence intensity as a function of the target molecule concentration.
-
Fit the Data: Perform a linear regression on the data points that fall within the linear range of the assay. The equation of this line will be your calibration curve.
-
Measure Unknown Sample: Prepare your unknown sample using the same staining protocol and measure its fluorescence intensity using the identical instrument settings.
-
Quantify: Use the calibration curve equation to determine the concentration of the target molecule in your unknown sample from its fluorescence intensity.
Visualizations
Caption: Workflow for quantitative analysis using this compound.
Caption: Troubleshooting flowchart for low fluorescence signal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07601B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. biotium.com [biotium.com]
- 13. (E)-9-styrylanthracene derivatives and their interactions with electron donors and acceptors. Fluorimetric and flash photolytic studies - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. infralytic.de [infralytic.de]
- 16. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to Nerve-Labeling Dyes: Styryl 6 vs. The Alternatives
For researchers in neuroscience and drug development, the precise labeling of neural structures is paramount for visualizing and understanding the intricate workings of the nervous system. Fluorescent dyes that specifically stain nerves are indispensable tools in this endeavor. This guide provides a detailed comparison of Styryl 6 with other commonly used nerve-labeling dyes: the classic styryl dye FM1-43, and the carbocyanine dyes DiA and NeuroDiO. We will delve into their performance based on key experimental parameters, offering a clear perspective for selecting the optimal dye for your research needs.
Mechanism of Action: How Nerve-Labeling Dyes Work
Styryl dyes and carbocyanine dyes are lipophilic cations that preferentially insert into the plasma membrane of cells. Their fluorescence is significantly enhanced in the hydrophobic environment of the lipid bilayer compared to the aqueous extracellular space. This property allows for the specific visualization of cell membranes. In the context of nerve labeling, these dyes are particularly effective at staining the extensive plasma membranes of neurons, including their axons and dendrites.
The general mechanism involves the dye partitioning into the outer leaflet of the cell membrane. In active neurons, processes like synaptic vesicle recycling can lead to the internalization of the dye, allowing for the tracking of dynamic neuronal processes.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the key performance indicators of this compound, FM1-43, DiA, and NeuroDiO. The data has been compiled from various sources and should be considered in the context of the specific experimental conditions under which they were obtained.
| Feature | This compound | FM1-43 | DiA | NeuroDiO |
| Excitation Max (nm) | ~560 | ~473-480 | ~491-492 | ~484-489 |
| Emission Max (nm) | ~700 | ~580-598 | ~613 | ~501-506 |
| Quantum Yield | Data not available | Low in aqueous solution, significantly increases in membranes | Data not available | Data not available |
| Photostability | Data not available | Moderate | Generally considered to have good photostability | Reported to have high photostability[1] |
| Cytotoxicity | Data not available | Generally considered to have low cytotoxicity for short-term imaging[2] | Generally considered to have low cytotoxicity | Reported to have low cytotoxicity[1] |
| Staining Efficiency | Data not available | Good for tracking synaptic vesicle recycling[3] | Efficient membrane staining | Designed for improved solubility and uniform labeling[4] |
Experimental Protocols
To facilitate reproducible and comparative studies in your own laboratory, we provide detailed methodologies for key experiments.
Determination of Spectral Properties (Excitation and Emission Maxima)
Objective: To determine the peak wavelengths for excitation and emission of the fluorescent dyes in a membrane-like environment.
Materials:
-
Nerve-labeling dye of interest (this compound, FM1-43, DiA, or NeuroDiO)
-
Liposomes (e.g., L-α-phosphatidylcholine) as a membrane mimic
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Protocol:
-
Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO).
-
Prepare a suspension of liposomes in PBS.
-
Add a small aliquot of the dye stock solution to the liposome suspension to achieve the desired final concentration (typically in the micromolar range).
-
Incubate the mixture for a sufficient time to allow for dye incorporation into the liposomes.
-
Using the spectrofluorometer, record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum). The peak of this spectrum is the excitation maximum.
-
Record the emission spectrum by exciting the sample at the determined excitation maximum and scanning a range of emission wavelengths. The peak of this spectrum is the emission maximum.
Assessment of Photostability
Objective: To quantify the rate of photobleaching of the fluorescent dyes under continuous illumination.
Materials:
-
Nerve-labeling dye
-
Cultured neurons or tissue sections stained with the dye
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Image analysis software
Protocol:
-
Prepare a sample of cultured neurons or a tissue slice stained with the fluorescent dye according to a standard staining protocol.
-
Mount the sample on the fluorescence microscope.
-
Select a region of interest (ROI) containing clearly labeled nerve structures.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (excitation intensity, exposure time, etc.).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized intensity versus time to generate a photobleaching curve. The rate of decay indicates the photostability.
Evaluation of Cytotoxicity
Objective: To assess the effect of the fluorescent dyes on the viability of neuronal cells.
Materials:
-
Nerve-labeling dye
-
Cultured neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., MTT, LDH, or live/dead staining kits)
-
Plate reader or fluorescence microscope
Protocol:
-
Seed neuronal cells in a multi-well plate at a suitable density and allow them to adhere and grow.
-
Prepare a series of dilutions of the nerve-labeling dye in cell culture medium.
-
Replace the medium in the cell culture plate with the medium containing the different concentrations of the dye. Include a vehicle control (medium with the same concentration of the dye's solvent).
-
Incubate the cells with the dye for a relevant period (e.g., a few hours to 24 hours), mimicking the duration of a typical imaging experiment.
-
After the incubation period, perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Measure the output of the assay (e.g., absorbance for MTT, fluorescence for live/dead staining) using a plate reader or microscope.
-
Calculate the percentage of cell viability for each dye concentration relative to the vehicle control.
Concluding Remarks
Based on the available information, FM1-43 remains a well-characterized and widely used dye, particularly for studying synaptic vesicle dynamics.[3] DiA and NeuroDiO represent valuable alternatives, with NeuroDiO being specifically engineered for improved solubility and more uniform neuronal labeling.[4] The higher photostability reported for NeuroDiO makes it a promising candidate for long-term imaging experiments.[1]
Researchers are encouraged to use the provided protocols to perform their own side-by-side comparisons of this compound and other dyes in their specific experimental models. This will ensure the selection of the most appropriate tool to achieve their research objectives and generate high-quality, reproducible data.
References
A Head-to-Head Comparison for Vesicle Tracking: Styryl Dyes vs. FM1-43
For researchers, scientists, and drug development professionals navigating the complexities of vesicular dynamics, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of the well-established styryl dye, FM1-43, with next-generation styryl alternatives, offering a data-driven basis for selecting the optimal tool for your vesicle tracking experiments.
FM1-43 has long been a workhorse in the field, enabling the visualization of synaptic vesicle exocytosis and endocytosis.[1][2] Its mechanism relies on its amphipathic nature; it is weakly fluorescent in aqueous solutions but exhibits a significant increase in quantum yield upon insertion into the outer leaflet of cell membranes.[3][4] During endocytosis, the dye is internalized within newly formed vesicles, allowing for their tracking.[1][2] Subsequent exocytosis releases the dye, leading to a decrease in fluorescence.[2] While effective, FM1-43 has known limitations, including modest photostability and potential pharmacological effects.[5][6]
Recent advancements in dye chemistry have led to the development of novel styryl probes with enhanced photophysical properties, offering significant improvements over FM1-43 for demanding imaging applications.[7][8] This guide will focus on a comparison between FM1-43 and these improved alternatives.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of FM1-43 and two next-generation styryl dyes, SP-468 and SQ-535, demonstrating the superior performance of the newer probes.[6]
| Property | FM1-43 | SP-468 | SQ-535 |
| Excitation Max (nm) | ~480 | ~468 | ~535 |
| Emission Max (nm) | ~600 | Not specified | Not specified |
| Quantum Yield (in liposomes) | ~0.4 | Significantly higher than FM1-43 | Significantly higher than FM1-43 |
| Photostability | Moderate (30% fluorescence loss after 15 min) | High (10% fluorescence loss after 1 hr) | High (8% fluorescence loss after 1 hr) |
| Fluorescence Enhancement (upon membrane binding) | ~31-fold | ~8-fold | ~53-fold |
| Internalization Pathway | Primarily endocytosis | Differences in internalization pathways compared to FM1-43 | Differences in internalization pathways compared to FM1-43 |
| Cellular Staining | Weak plasma membrane staining | Excellent and immediate plasma membrane staining | Excellent and immediate plasma membrane staining |
Mechanism of Action and Experimental Workflow
The fundamental principle of vesicle tracking with styryl dyes involves activity-dependent uptake and release. The process can be visualized as a cycle, as depicted in the following diagrams.
Caption: A generalized workflow for vesicle tracking experiments using styryl dyes.
Caption: The mechanism of action for styryl dyes in labeling and de-staining of recycling vesicles.
Experimental Protocols
General Protocol for Vesicle Tracking with FM1-43
This protocol provides a general framework for labeling and imaging synaptic vesicles in cultured neurons. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
FM1-43 dye (e.g., from Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
High potassium (high K+) stimulation buffer (e.g., HBSS with 90 mM KCl, with adjusted NaCl to maintain osmolarity)
-
Cultured neurons on coverslips
-
Fluorescence microscope equipped with appropriate filters for FM1-43 (Excitation/Emission: ~480/600 nm) and a camera for time-lapse imaging.
Procedure:
-
Preparation:
-
Prepare a working solution of FM1-43 in HBSS at a final concentration of 2-10 µM.
-
Warm all solutions to 37°C.
-
-
Dye Loading (Staining):
-
Wash the cultured neurons twice with pre-warmed HBSS.
-
Incubate the cells with the FM1-43 working solution for 30-60 seconds.
-
Replace the FM1-43 solution with the high K+ stimulation buffer containing FM1-43 for 1-2 minutes to induce vesicle turnover and dye uptake.
-
-
Washout:
-
Quickly wash the cells at least three times with dye-free HBSS to remove extracellular and membrane-bound dye. A more extensive wash (5-10 minutes) may be necessary to reduce background fluorescence.
-
-
Imaging (Baseline):
-
Transfer the coverslip to the microscope stage.
-
Acquire baseline fluorescence images of the stained nerve terminals.
-
-
Destaining:
-
Perfuse the cells with high K+ stimulation buffer (without dye) to induce exocytosis and the release of the trapped FM1-43.
-
Acquire time-lapse images during the stimulation to monitor the decrease in fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decrease reflects the rate of vesicle exocytosis.
-
Considerations for Choosing a Dye
-
Photostability: For long-term imaging experiments or studies involving high-intensity illumination, the superior photostability of newer styryl dyes like SP-468 and SQ-535 is a significant advantage, minimizing phototoxicity and signal loss.[6]
-
Brightness: The higher quantum yield of next-generation probes can provide a better signal-to-noise ratio, which is crucial for resolving small or dimly labeled vesicles.[6]
-
Plasma Membrane Staining: For experiments where clear visualization of the plasma membrane is also desired, newer probes that provide excellent and immediate membrane staining offer an advantage over the weaker staining of FM1-43.[6][8]
-
Potential Off-Target Effects: It is important to be aware that FM dyes can have pharmacological effects, such as acting as muscarinic receptor antagonists.[5] The pharmacological profiles of newer dyes should also be considered in the context of the specific biological system being studied.
References
- 1. Lighting up the Senses: FM1-43 Loading of Sensory Cells through Nonselective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Phenomena in Nerve-Labeling Styryl-Type Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
Validation of Styryl 6 as a reliable myelin sheath marker
In the realm of neuroscience and drug development for demyelinating diseases, the accurate identification and visualization of myelin sheaths are paramount. This guide provides a comprehensive comparison of Styryl 6, a fluorescent styryl dye, with other established myelin sheath markers. We present experimental data and detailed protocols to assist researchers in selecting the most suitable marker for their specific needs.
Comparative Analysis of Myelin Sheath Markers
The selection of an appropriate myelin sheath marker depends on various factors, including the experimental model, imaging modality, and desired quantitative endpoints. Here, we compare the performance of this compound (represented by the well-documented styryl dye BMB) with three other widely used myelin markers: Luxol Fast Blue, Fluoromyelin™, and anti-Myelin Basic Protein (MBP) antibodies.
| Marker | Principle | Staining Time | Specificity | Signal-to-Noise Ratio | Compatibility |
| This compound (BMB) | Fluorescent dye binding to myelin lipids/proteins | 1-2 hours | High | High | Live and fixed tissue, compatible with immunofluorescence |
| Luxol Fast Blue | Histochemical stain for phospholipids | 4+ hours | Moderate | Moderate | Fixed, paraffin-embedded or frozen sections |
| Fluoromyelin™ | Fluorescent dye binding to myelin | ~2 hours | High | High | Live and fixed tissue |
| Anti-MBP Antibody | Immunohistochemical detection of Myelin Basic Protein | 4-24 hours (primary antibody incubation) | Very High | Very High | Fixed tissue, requires antigen retrieval |
Experimental Protocols
Detailed methodologies for each of the compared myelin sheath markers are provided below.
This compound (BMB) Staining Protocol (for fixed tissue)
This protocol is based on the use of BMB ((E,E)-1,4-bis(4'-aminostyryl)-2-methoxy-benzene), a styryl dye with high affinity for myelin.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
BMB staining solution: 10 µM BMB in a buffer containing 10% Cremophor EL and 60% rat serum in PBS.
-
Mounting medium
Procedure:
-
Prepare tissue sections (e.g., cryosections) on slides.
-
Rinse the slides with PBS (3 times for 5 minutes each).
-
Apply the BMB staining solution to the tissue sections.
-
Incubate for 1 hour in a dark, humid chamber.
-
Wash the slides with PBS (3 times for 5 minutes each).
-
Coverslip the slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with a suitable filter set (e.g., excitation ~387 nm, emission >409 nm)[1].
Luxol Fast Blue Staining Protocol
This is a traditional histological stain for myelin.
Reagents:
-
0.1% Luxol Fast Blue solution
-
95% Ethanol
-
Distilled water
-
0.05% Lithium Carbonate solution
-
70% Ethanol
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to 95% ethanol.
-
Incubate slides in 0.1% Luxol Fast Blue solution at 56-60°C for at least 4 hours or overnight.
-
Rinse off excess stain with 95% ethanol, followed by distilled water.
-
Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.
-
Continue differentiation in 70% ethanol for 10-30 seconds.
-
Rinse in distilled water.
-
Check microscopically until gray matter is colorless and white matter is sharply defined. Repeat differentiation steps if necessary.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Fluoromyelin™ Staining Protocol
This protocol is suitable for both live and fixed tissue.
Reagents:
-
Fluoromyelin™ Red or Green fluorescent dye
-
Culture medium or appropriate buffer
-
Mounting medium (for fixed tissue)
Procedure:
-
For live imaging, add Fluoromyelin™ dye (e.g., at a 1:300 dilution) to the culture medium and incubate for approximately 2 hours.[2]
-
For fixed tissue, apply the diluted dye to the sections and incubate for about 20 minutes.
-
Rinse the samples with fresh medium or buffer.
-
Image using a fluorescence microscope with the appropriate filter set for the chosen dye. The fluorescence is bright and photostable, allowing for long-term time-lapse imaging.[2]
Anti-Myelin Basic Protein (MBP) Immunofluorescence Protocol
This method offers high specificity by targeting a key protein component of the myelin sheath.
Reagents:
-
Primary antibody: Anti-MBP antibody (e.g., mouse monoclonal)
-
Fluorescently labeled secondary antibody (e.g., anti-mouse IgG)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fix and permeabilize the tissue sections.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-MBP antibody (e.g., at a 1:500 dilution) overnight at 4°C.
-
Wash with PBS (3 times for 5 minutes each).
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS (3 times for 5 minutes each).
-
Counterstain with DAPI if desired.
-
Mount with an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
Visualizing the Workflow and Comparisons
To better illustrate the experimental processes and the relationships between these markers, the following diagrams were generated using Graphviz.
References
Cross-Validation of Styryl 6 Staining with Electron Microscopy for Synaptic Vesicle Analysis: A Comparison Guide
Introduction
For researchers in neuroscience and drug development, accurately quantifying synaptic vesicles is crucial for understanding synaptic function and plasticity. Two powerful techniques employed for this purpose are fluorescence microscopy using styryl dyes and transmission electron microscopy (EM). Styryl dyes, such as the hypothetical Styryl 6, are lipophilic compounds that reversibly stain synaptic vesicles in an activity-dependent manner, making them valuable tools for studying the dynamics of vesicle recycling.[1][2] Electron microscopy, on the other hand, provides unparalleled resolution, offering a detailed ultrastructural view of the synapse, including the precise number and morphology of synaptic vesicles.[3][4][5][6][7]
This guide provides a comparative overview of this compound staining and electron microscopy for the quantitative analysis of synaptic vesicles. It outlines a correlative light-electron microscopy (CLEM) workflow designed to cross-validate the fluorescence data from this compound with the high-resolution structural information from EM.[8][9][10][11] Such cross-validation is essential for establishing the accuracy and reliability of high-throughput fluorescence-based assays against the gold standard of electron microscopy.
Experimental Protocols
A correlative approach is necessary to validate the data obtained from this compound staining with electron microscopy. This involves imaging the same sample first with fluorescence microscopy and then with an electron microscope. Photoconversion of the styryl dye is a key step in this process, transforming the fluorescent signal into an electron-dense precipitate that can be visualized by EM.[12][13][14][15]
This compound Staining and Fluorescence Imaging Protocol (Adapted from protocols for FM dyes)
-
Neuronal Culture Preparation: Plate primary hippocampal or cortical neurons on gridded glass-bottom dishes suitable for both light and electron microscopy. Culture for 14-21 days to allow for mature synapse formation.
-
Staining:
-
Prepare a staining solution of 10 µM this compound in a physiological buffer (e.g., Tyrode's solution).
-
Induce synaptic vesicle recycling by stimulating the neurons in the presence of the this compound solution. Stimulation can be achieved by applying a high concentration of potassium chloride (e.g., 90 mM KCl) for 1-2 minutes or by electrical field stimulation (e.g., 10 Hz for 60 seconds).[16]
-
Wash the neurons extensively with dye-free buffer for 5-10 minutes to remove surface membrane staining.
-
-
Live-Cell Imaging:
-
Image the stained neurons using a confocal or spinning disk microscope.
-
Acquire z-stacks of fluorescently labeled presynaptic boutons, noting the coordinates of the imaged regions using the grid on the dish.
-
Quantify the fluorescence intensity and number of fluorescent puncta per synapse.
-
Photoconversion and Electron Microscopy Protocol
-
Fixation: Immediately after fluorescence imaging, fix the neurons in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.
-
Photoconversion:
-
Incubate the fixed cells in a solution of 1.5 mg/ml diaminobenzidine (DAB) in 0.1 M cacodylate buffer.
-
Relocate the previously imaged regions of interest under the fluorescence microscope.
-
Illuminate the area with intense light at the excitation wavelength of this compound until the fluorescence is bleached and a visible brown precipitate forms.[12][13]
-
-
Sample Processing for EM:
-
Post-fix the sample with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour on ice.
-
Dehydrate the sample through a graded series of ethanol concentrations.
-
Infiltrate and embed the sample in an epoxy resin.
-
-
Ultrathin Sectioning and EM Imaging:
-
Use the grid markings to trim the resin block to the region of interest.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Image the sections using a transmission electron microscope.
-
Acquire images of the photoconverted synapses at high magnification.
-
Quantify the number, diameter, and density of synaptic vesicles within the presynaptic terminals.[17]
-
Data Presentation: A Comparative Analysis
The following table presents a hypothetical quantitative comparison between data obtained from this compound fluorescence imaging and subsequent electron microscopy of the same synapses. This data is for illustrative purposes to demonstrate the expected outcomes of a successful cross-validation experiment.
| Parameter | This compound Fluorescence Microscopy | Electron Microscopy | Correlation (Hypothetical) |
| Number of Synaptic Vesicles per Bouton | Estimated from integrated fluorescence intensity of puncta (arbitrary units) | Direct count of individual vesicles in serial sections | A strong positive correlation is expected between fluorescence intensity and the number of vesicles counted by EM. |
| Synaptic Bouton Size (Area) | Measured from the area of fluorescent puncta (µm²) | Measured from the cross-sectional area of the presynaptic terminal (µm²) | A high degree of correlation is anticipated. |
| Vesicle Pool Size (Recycling Pool) | Quantified by the amount of fluorescence destaining upon stimulation | Quantification of photoconverted vesicles relative to the total vesicle pool | Styryl dye staining should correlate with the population of recycling vesicles identifiable by EM. |
| Spatial Distribution of Vesicles | Low-resolution localization of fluorescent puncta | High-resolution mapping of individual vesicle coordinates within the terminal | CLEM allows for the precise overlay of the fluorescence signal onto the ultrastructural map of the synapse. |
Mandatory Visualization
Experimental Workflow
Caption: Correlative workflow for cross-validating this compound with electron microscopy.
Conclusion
The cross-validation of this compound staining with electron microscopy through a correlative light-electron microscopy approach is a robust method to ensure the accuracy of fluorescence-based quantification of synaptic vesicles. While this compound offers the advantage of dynamic imaging in live cells, electron microscopy provides the definitive ground truth for ultrastructural details.[18][19][20] By combining these two powerful techniques, researchers can confidently utilize high-throughput fluorescence imaging for studying synaptic vesicle dynamics, knowing that the data is validated against the gold-standard resolution of electron microscopy. This integrated approach is invaluable for basic neuroscience research and for the preclinical evaluation of novel therapeutics targeting synaptic function.
References
- 1. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. 3D Electron Microscopy Study of Synaptic Organization of the Normal Human Transentorhinal Cortex and Its Possible Alterations in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoscale 3D EM reconstructions reveal intrinsic mechanisms of structural diversity of chemical synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Three-Dimensional Structure of Dendritic Spines Revealed by Volume Electron Microscopy Techniques [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Size and Shape of Synapses in the Juvenile Rat Somatosensory Cortex with 3D Electron Microscopy | eNeuro [eneuro.org]
- 8. Frontiers | Correlative Light Electron Microscopy: Connecting Synaptic Structure and Function [frontiersin.org]
- 9. Correlative Light Electron Microscopy: Connecting Synaptic Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patrinum.ch [patrinum.ch]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Video: Studying Synaptic Vesicle Pools using Photoconversion of Styryl Dyes [jove.com]
- 14. pnas.org [pnas.org]
- 15. frontiersin.org [frontiersin.org]
- 16. FM Dye Cycling at the Synapse: Comparing High Potassium Depolarization, Electrical and Channelrhodopsin Stimulation [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Synaptic Vesicle Endocytosis in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence-Based Quantitative Synapse Analysis for Cell Type-Specific Connectomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring synaptic vesicles using cellular electrochemistry and nanoscale molecular imaging [research.chalmers.se]
A Comparative Analysis of Styryl Dye Photostability for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is critical for generating reliable and reproducible data in cellular imaging and high-content screening. Styryl dyes, a class of fluorescent molecules known for their utility in labeling membranes and tracking dynamic cellular processes, exhibit a wide range of photostability. This guide provides a comparative analysis of the photostability of several styryl dyes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable probes for long-term and quantitative imaging studies.
Introduction to Styryl Dyes and Photostability
Styryl dyes are lipophilic, cationic fluorophores that typically exhibit low fluorescence in aqueous environments but become brightly fluorescent upon insertion into lipid membranes. This property makes them excellent probes for visualizing cellular membranes and studying processes such as endocytosis, exocytosis, and synaptic vesicle recycling. However, a significant limitation of many fluorescent dyes, including some styryl derivatives, is their susceptibility to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. Photobleaching can limit the duration of imaging experiments and compromise the quantitative analysis of fluorescence intensity over time.
The photostability of a dye is influenced by its chemical structure and the surrounding microenvironment. Factors such as the presence of oxygen, the intensity of the excitation light, and the chemical composition of the imaging medium can all affect the rate of photobleaching. Therefore, understanding the relative photostability of different styryl dyes is crucial for designing and executing successful fluorescence microscopy experiments.
Comparative Photostability of Selected Styryl Dyes
Recent studies have focused on the chemical modification of existing styryl dyes to enhance their photophysical properties, including photostability. A notable example is the development of derivatives of the widely used FM1-43 dye. The following table summarizes the comparative photostability of FM1-43 and two of its more recent derivatives, SP-468 and SQ-535, when embedded in DOPC liposomes. The data is presented as the percentage decrease in fluorescence intensity after prolonged irradiation.
| Dye | Initial Fluorescence Decrease (after 15 min) | Fluorescence Decrease (after 1 h) |
| FM1-43 | ~30% | Not reported (rapid decay) |
| SP-468 | Not reported (slow decay) | ~10% |
| SQ-535 | Not reported (slow decay) | ~8% |
Data adapted from a study on the molecular tuning of styryl dyes. It is important to note that photostability can vary with experimental conditions.
As the data indicates, the structural modifications in SP-468 and SQ-535 result in a significant improvement in photostability compared to the parent compound, FM1-43. While FM1-43 shows a rapid decline in fluorescence, SP-468 and SQ-535 maintain a high level of fluorescence even after an hour of continuous irradiation, making them more suitable for long-term imaging studies.[1]
Experimental Protocols
Accurate assessment of dye photostability requires standardized experimental protocols. Below is a detailed methodology for measuring the photostability of styryl dyes in a liposomal environment, which mimics the cellular membrane.
Protocol for Photostability Assay in Liposomes
1. Materials:
- Styryl dye of interest (e.g., FM1-43, SP-468, SQ-535)
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes
- Phosphate buffer (pH 7.4)
- Fluorometer with time-scan capabilities
2. Sample Preparation:
- Prepare a stock solution of the styryl dye in a suitable solvent (e.g., DMSO).
- Prepare a suspension of DOPC liposomes in phosphate buffer.
- In a cuvette, mix the dye stock solution and the liposome suspension to achieve a final dye concentration of 2 µM and a 100-fold molar excess of DOPC.
- Adjust the final volume with phosphate buffer.
- Prepare a blank sample containing only liposomes in phosphate buffer.
3. Instrumentation Setup:
- Set the excitation wavelength to match the absorption maximum of the dye-liposome complex (e.g., 450 nm for FM1-43, 430 nm for SP-468, 478 nm for SQ-535).[1]
- Set the emission wavelength to the emission maximum of the dye-liposome complex (e.g., 600 nm for FM1-43 and SP-468, 660 nm for SQ-535).[1]
- Set the excitation and emission slits to appropriate widths (e.g., 16 mm for excitation and 1 mm for emission).[1]
4. Data Acquisition:
- Place the cuvette with the dye-liposome sample in the fluorometer.
- Record the initial fluorescence intensity.
- Continuously irradiate the sample with the excitation light and record the fluorescence intensity at regular intervals over a period of at least one hour.
- Periodically, measure the fluorescence of the blank sample to account for any background signal.
5. Data Analysis:
- Subtract the background fluorescence from the sample fluorescence at each time point.
- Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (t=0).
- Plot the normalized fluorescence intensity as a function of irradiation time.
- The rate of fluorescence decay provides a measure of the dye's photostability.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Photostability Measurement
The following diagram illustrates the key steps in the experimental workflow for assessing the photostability of a styryl dye.
Synaptic Vesicle Recycling Pathway
Styryl dyes are invaluable tools for studying the synaptic vesicle cycle in neurons. The following diagram illustrates the key stages of this pathway where styryl dyes are employed.[2][3][4]
Conclusion
The photostability of styryl dyes is a critical parameter for their effective use in fluorescence microscopy, particularly for long-term live-cell imaging and quantitative studies. This guide highlights the superior photostability of newer styryl dye derivatives, such as SP-468 and SQ-535, when compared to the traditional FM1-43 probe. By providing a detailed experimental protocol for photostability assessment and visual diagrams of relevant workflows and biological pathways, we aim to equip researchers with the necessary information to select and utilize the most appropriate styryl dyes for their specific research needs. The continued development of more photostable and brighter fluorescent probes will undoubtedly advance our ability to visualize and understand complex biological processes at the cellular and subcellular levels.
References
A Comparative Guide to Fluorescent Membrane Probes: Benchmarking Styryl Dyes Against Common Alternatives
In the landscape of cellular imaging and analysis, fluorescent membrane probes are indispensable tools for researchers and drug development professionals. These lipophilic molecules insert into the lipid bilayer, providing a means to visualize cellular morphology, track dynamic membrane processes, and investigate the biophysical properties of the cell membrane. This guide offers an objective comparison of the styryl dye, represented by the widely-used FM1-43, against other prevalent fluorescent membrane probes: DiI, DiO, and Laurdan. The performance of these probes is benchmarked based on their photophysical properties and experimental applicability.
Note on "Styryl 6": While the topic specified "this compound," a thorough search of scientific literature and commercial suppliers did not yield sufficient data for a specific fluorescent membrane probe with this designation. "this compound" is more commonly associated with a laser dye (also known as LDS 730). Therefore, to provide a meaningful and data-supported comparison, this guide utilizes the well-characterized and extensively referenced styryl dye, FM1-43 , as a representative of the styryl class of membrane probes.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent membrane probe is critically dependent on its photophysical characteristics. The following table summarizes the key performance metrics for FM1-43, DiI, DiO, and Laurdan, allowing for a direct comparison of their spectral properties.
| Property | FM1-43 (representative Styryl Dye) | DiI | DiO | Laurdan |
| Excitation Max (nm) | ~480 | ~549 | ~484 | ~366 |
| Emission Max (nm) | ~560 | ~565 | ~501 | ~497 |
| Quantum Yield (Φ) | Environment-dependent; increases significantly in membranes. | ~0.07 (in methanol); increases in lipid environments. | Modest; increases in lipid environments. | ~0.61 |
| Fluorescence Lifetime (τ) | Environment-dependent | ~1 ns | Short, environment-dependent | Environment-dependent |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | High | ~148,000 | ~150,000 | ~19,500 |
| Color | Green-Orange | Orange-Red | Green | Blue |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are standardized protocols for staining live cells with each of the discussed fluorescent membrane probes.
I. FM1-43 Staining Protocol (for Live Cells)
FM1-43 is a water-soluble styryl dye that is particularly useful for tracking endocytosis and exocytosis due to its property of being non-fluorescent in aqueous solution and becoming intensely fluorescent upon insertion into the outer leaflet of the cell membrane.[1][2]
Materials:
-
FM1-43 stock solution (1-5 mM in DMSO or water)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Live cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Working Solution: Dilute the FM1-43 stock solution to a final concentration of 2-10 µM in ice-cold HBSS.[3] Keep the working solution on ice and protected from light.
-
Cell Preparation: Wash the cultured cells twice with HBSS to remove any residual serum or media components.
-
Staining: Remove the wash buffer and add the pre-chilled FM1-43 working solution to the cells.
-
Incubation: Incubate the cells on ice for 1 minute to label the plasma membrane while minimizing endocytosis.[3] For studies involving endocytosis, incubation can be performed at 37°C for 5-30 minutes.[4]
-
Washing: After incubation, quickly and gently wash the cells two to three times with ice-cold HBSS to remove the dye from the aqueous phase and reduce background fluorescence.
-
Imaging: Immediately proceed with fluorescence microscopy using appropriate filter sets for green-orange fluorescence.
II. DiI and DiO Staining Protocol (for Live Cells)
DiI and DiO are lipophilic carbocyanine dyes that exhibit very low fluorescence in water but become brightly fluorescent upon incorporation into lipid membranes.[5] They are widely used for long-term cell tracing and labeling.
Materials:
-
DiI or DiO stock solution (1-5 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS) or culture medium without serum
-
Live cells in suspension or cultured on coverslips
Procedure:
-
Prepare Working Solution: Dilute the DiI or DiO stock solution to a final concentration of 1-5 µM in a suitable buffer like PBS or serum-free medium.
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cells to form a pellet and resuspend them in the working solution at a density of 1 x 10⁶ cells/mL.
-
Adherent Cells: Wash the cells grown on coverslips twice with PBS.
-
-
Staining:
-
Suspension Cells: Incubate the cell suspension at 37°C for 2-20 minutes.
-
Adherent Cells: Add the working solution to the coverslips and incubate at 37°C for 2-20 minutes.
-
-
Washing:
-
Suspension Cells: Centrifuge the cells, remove the supernatant, and resuspend the pellet in pre-warmed growth medium. Repeat the wash step twice.
-
Adherent Cells: Gently wash the coverslips two to three times with pre-warmed growth medium.
-
-
Imaging: Proceed with fluorescence microscopy. DiI can be visualized with a standard TRITC filter set, and DiO with a FITC filter set.
III. Laurdan Staining Protocol (for Live Cells)
Laurdan is a polarity-sensitive probe whose emission spectrum shifts in response to the lipid packing of the membrane. This property makes it particularly useful for studying membrane fluidity and lipid rafts.
Materials:
-
Laurdan stock solution (1-10 mM in DMSO or ethanol)
-
Complete culture medium
-
Live cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Working Solution: Dilute the Laurdan stock solution to a final concentration of 5-10 µM in the complete culture medium.
-
Cell Preparation: Wash the cells once with PBS.
-
Staining: Replace the PBS with the Laurdan working solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Washing: After incubation, wash the cells twice with PBS to remove unincorporated dye.
-
Imaging: Acquire images using a fluorescence microscope equipped for ratiometric imaging, with excitation around 350-400 nm and emission collection in two channels (e.g., 420-460 nm for ordered phases and 470-510 nm for disordered phases).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in the staining protocols.
Caption: Experimental workflows for membrane staining.
Signaling Pathways and Probe Logic
The mechanism of action for these probes is based on their physicochemical properties and interaction with the lipid bilayer. The following diagram illustrates the logical relationship of how these probes function.
Caption: General mechanism of fluorescent membrane probes.
References
- 1. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 2. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Styryl 6 Analogue Outshines Traditional Stains in Live-Cell Mitochondrial Imaging
In the dynamic field of cellular imaging, the quest for brighter, more stable, and less toxic fluorescent probes is perpetual. A promising class of dyes, styryl compounds, demonstrates significant advantages over conventional staining techniques for visualizing mitochondria in live cells. This guide provides a comprehensive comparison of a representative styryl dye, herein referred to as Styryl 6 Analogue (Probe 2)[1], with the widely used traditional stains, MitoTracker Green FM and JC-1. The data presented underscores the superior performance of the this compound Analogue in key imaging parameters, offering researchers a powerful tool for investigating mitochondrial dynamics and function.
Key Performance Advantages of this compound Analogue
Styryl dyes, as a class, are gaining popularity due to their straightforward synthesis, excellent photostability, tunable fluorescence, and high fluorescence quantum yields when bound to their target[2]. These characteristics translate to brighter signals, longer imaging times, and reduced background fluorescence, which are critical for high-quality live-cell imaging[2].
Superior Photophysical Properties
The this compound Analogue exhibits a remarkable quantum yield and a large Stokes shift, contributing to a high signal-to-noise ratio. A large Stokes shift is particularly beneficial as it minimizes self-quenching and reduces bleed-through from other fluorescent probes in multicolor imaging experiments.
| Property | This compound Analogue (Probe 2)[1] | MitoTracker Green FM | JC-1 (Monomer/Aggregate) |
| Quantum Yield (Φ) | 0.2 - 0.7[1] | ~0.36 | Low (Monomer) / Variable (Aggregate) |
| Excitation Max (nm) | ~460[1] | ~490 | ~514 / ~585 |
| Emission Max (nm) | ~618[1] | ~516 | ~529 / ~590 |
| Stokes Shift (nm) | ~158 | ~26 | ~15 / ~5 |
| Photostability | High[2] | Moderate | Low |
Enhanced Signal-to-Noise Ratio
The high quantum yield and large Stokes shift of the this compound Analogue result in exceptionally bright mitochondrial staining with minimal background fluorescence. This high signal-to-noise ratio allows for the visualization of fine mitochondrial details and dynamics that may be obscured when using traditional dyes.
Reduced Cytotoxicity
A significant limitation of many traditional fluorescent probes is their cytotoxicity, which can alter normal cellular processes and compromise experimental results. The this compound Analogue demonstrates excellent biocompatibility, with a lethal concentration (LC50) value greater than 20 μM, indicating low toxicity and making it suitable for long-term live-cell imaging studies[1]. In contrast, some traditional dyes can be more cytotoxic, affecting mitochondrial function and cell viability over time.
Experimental Protocols
Detailed methodologies for utilizing this compound Analogue, MitoTracker Green FM, and JC-1 are provided below to facilitate a direct comparison of their application in live-cell mitochondrial staining.
This compound Analogue (Probe 2) Mitochondrial Staining Protocol[1]
This protocol is designed for staining mitochondria in live cells for fluorescence microscopy.
Reagents:
-
This compound Analogue (Probe 2) stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Prepare a 500 nM working solution of this compound Analogue in the live-cell imaging medium.
-
Remove the culture medium from the cells.
-
Add the 500 nM this compound Analogue working solution to the cells.
-
Incubate the cells for 30 minutes at 37°C.
-
For "wash-free" imaging, cells can be directly imaged without washing[1]. For co-localization studies, wash the cells three times with PBS before imaging[1].
-
Image the cells using a fluorescence microscope with appropriate filter sets (Excitation: ~454 nm, Emission: 610-720 nm)[1].
MitoTracker Green FM Mitochondrial Staining Protocol
This protocol is a standard procedure for staining mitochondria in live cells.
Reagents:
-
MitoTracker Green FM stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed (37°C) live-cell imaging medium
-
PBS
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution of MitoTracker Green FM in the pre-warmed imaging medium. The final concentration typically ranges from 20-200 nM.
-
Remove the culture medium and add the MitoTracker Green FM working solution.
-
Incubate for 15-45 minutes at 37°C.
-
Remove the staining solution and wash the cells with fresh, pre-warmed medium or PBS.
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~516 nm).
JC-1 Assay for Mitochondrial Membrane Potential Protocol
JC-1 is a ratiometric dye used to assess mitochondrial membrane potential, an indicator of cell health and apoptosis.
Reagents:
-
JC-1 stock solution (e.g., 5 mg/mL in DMSO)
-
Culture medium
-
PBS
Procedure:
-
Culture cells to the desired density.
-
Prepare a JC-1 staining solution at a final concentration of 1-5 µg/mL in the culture medium.
-
Remove the existing medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells with PBS.
-
Image the cells immediately using a fluorescence microscope with filter sets for both green (monomers, indicating low membrane potential; Ex/Em ~514/529 nm) and red (J-aggregates, indicating high membrane potential; Ex/Em ~585/590 nm) fluorescence. The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.
Visualizing the Advantages: Workflows and Pathways
The following diagrams illustrate the experimental workflows and the principle behind JC-1 staining, highlighting the straightforward nature of this compound Analogue staining.
Comparison of staining workflows.
Principle of JC-1 ratiometric staining.
References
- 1. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of Styryl 6 and DiI for neuronal tracing
For researchers, scientists, and drug development professionals seeking to elucidate the intricate networks of the nervous system, the choice of a suitable neuronal tracer is paramount. Among the lipophilic carbocyanine dyes, DiI has long been a staple for anterograde and retrograde tracing. This guide provides a quantitative comparison of DiI with the less conventional styryl dye, Styryl 6, offering insights into their respective properties and applications in neuronal tracing.
While DiI is a well-documented and widely used neuronal tracer, quantitative data and specific protocols for this compound in this application are less prevalent in scientific literature. This guide therefore presents a comprehensive overview of DiI, based on extensive experimental data, and contextualizes the potential performance of this compound by drawing comparisons with other styryl dyes where direct data is unavailable.
Quantitative Comparison of Tracer Properties
The following table summarizes the key quantitative parameters for DiI. Due to the limited availability of specific data for this compound in neuronal tracing contexts, representative data for other styryl dyes used in neuroscience research are included for a broader comparative perspective.
| Property | DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) | This compound (and other relevant styryl dyes) |
| Excitation Maximum (λex) | ~549 nm | Varies by specific dye (e.g., FM 1-43FX: ~477 nm) |
| Emission Maximum (λem) | ~565 nm | Varies by specific dye (e.g., FM 1-43FX: ~606 nm) |
| Quantum Yield | Low in aqueous solution, significantly increases in lipid environment | Generally high in lipid environments |
| Photostability | Moderate, susceptible to photobleaching with intense illumination[1] | Varies; some styryl dyes are known for good photostability |
| Diffusion Rate in Fixed Tissue | Slow, approximately 2 mm/month at room temperature, can be increased at higher temperatures[2] | Generally faster diffusion compared to DiI has been reported for some styryl dyes |
| Toxicity | Generally considered non-toxic to cells[3] | Generally low toxicity for live-cell imaging applications |
| Fixability | Not inherently fixable, but fixable analogs are available | Some styryl dyes, like FM 1-43FX, are aldehyde-fixable[1][4] |
Performance in Neuronal Tracing
| Performance Metric | DiI | This compound (and other relevant styryl dyes) |
| Labeling Efficiency | High, provides clear and continuous labeling of neuronal processes.[2] | Expected to be high due to lipophilic nature, though specific data for this compound is limited. FM 1-43FX has been shown to provide strong fluorescent signals.[4] |
| Signal-to-Noise Ratio | Generally good, with low background fluorescence when properly applied. | Can be very high; for instance, NeuroVue Maroon, another lipophilic tracer, surpasses DiI in signal-to-noise ratio.[5] |
| Anterograde/Retrograde Tracing | Effective for both anterograde and retrograde tracing.[6] | Expected to be effective for both, characteristic of lipophilic dyes. |
| Long-term Stability of Label | Excellent, labeled neurons can be visualized for months to years after application.[3] | Dependent on the specific dye and its fixability. Fixable styryl dyes offer good long-term stability.[4] |
| Compatibility with Immunohistochemistry | Compatible with subsequent immunohistochemical processing.[7][8] | Generally compatible, especially fixable variants. |
Experimental Protocols
Detailed methodologies are crucial for successful neuronal tracing. Below are established protocols for DiI and a general framework for utilizing styryl dyes, which can be adapted for this compound.
Protocol for Neuronal Tracing with DiI in Fixed Tissue
This protocol is adapted from established methods for tracing neuronal connections in post-mortem fixed tissue.[7][8][9][10]
Materials:
-
DiI crystals or DiI dissolved in a solvent (e.g., ethanol or DMSO)
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
Vibratome or cryostat
-
Mounting medium (e.g., PBS/glycerol)
-
Fluorescence microscope with appropriate filter sets (for DiI: excitation ~549 nm, emission ~565 nm)
Procedure:
-
Tissue Fixation: Perfuse the animal with 4% PFA in PBS. Post-fix the dissected brain or tissue of interest in the same fixative for at least 24 hours at 4°C.
-
Dye Application:
-
Crystal Application: Carefully make a small incision in the region of interest and insert a small crystal of DiI.
-
Solution Application: Apply a small volume of DiI solution to the target area using a fine needle or micropipette.
-
-
Incubation: Incubate the tissue in 4% PFA at 37°C in the dark for a period ranging from several weeks to months, depending on the desired tracing distance. The diffusion rate of DiI in fixed tissue is slow.[2]
-
Sectioning: Section the tissue using a vibratome or cryostat at a thickness of 50-100 µm.
-
Mounting: Mount the sections on glass slides with an aqueous mounting medium.
-
Imaging: Visualize the labeled neurons using a fluorescence or confocal microscope.
General Protocol for Neuronal Tracing with a Styryl Dye
This generalized protocol can serve as a starting point for using styryl dyes like this compound, with the acknowledgment that optimization will be necessary.
Materials:
-
Styryl dye (e.g., this compound)
-
Appropriate solvent for the dye (e.g., DMSO, ethanol)
-
Fixative (if applicable, e.g., 4% PFA)
-
Imaging medium
-
Fluorescence microscope with suitable filter sets for the specific dye
Procedure:
-
Preparation:
-
For Live-Cell Imaging: Prepare neuronal cultures or acute tissue slices in a suitable imaging buffer.
-
For Fixed Tissue: Fix the tissue as described in the DiI protocol.
-
-
Dye Loading: Prepare a working solution of the styryl dye. The optimal concentration and loading time will need to be determined empirically but typically range from 1-10 µM for 5-15 minutes.
-
Washing: After loading, thoroughly wash the preparation with fresh buffer or medium to remove excess dye and reduce background fluorescence.
-
Imaging: Image the labeled neurons using a fluorescence microscope. For dynamic studies of processes like endocytosis and exocytosis, time-lapse imaging can be employed.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the typical workflows for neuronal tracing.
Caption: A flowchart of the major steps involved in neuronal tracing using DiI in fixed tissue.
Caption: A generalized workflow for neuronal tracing with styryl dyes, applicable to both live and fixed preparations.
Conclusion
DiI remains a robust and reliable tool for neuronal tracing, with a vast body of literature supporting its use and providing detailed protocols. Its excellent long-term stability makes it ideal for mapping long-range connections in fixed tissues.
The utility of this compound for neuronal tracing is less established. However, the broader family of styryl dyes offers a range of spectral properties and, in some cases, fixability and faster diffusion rates, which could be advantageous for specific experimental paradigms. Researchers considering this compound or other less common styryl dyes should be prepared to undertake significant optimization of labeling protocols. For applications requiring fixability and potentially brighter signals, exploring well-characterized fixable styryl dyes may be a more direct path to successful neuronal tracing.
Ultimately, the choice between DiI and a styryl dye like this compound will depend on the specific requirements of the experiment, including the need for live-cell versus fixed-tissue imaging, the desired tracing distance, and the available imaging equipment.
References
- 1. CLARITY-compatible lipophilic dyes for electrode marking and neuronal tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diffusion and imaging properties of three new lipophilic tracers, NeuroVue ™ Maroon, NeuroVue ™ Red and NeuroVue ™ Green and their use for double and triple labeling of neuronal profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell and Neuronal Tracing | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review [mdpi.com]
- 9. Neuronal tracing with DiI: decalcification, cryosectioning, and photoconversion for light and electron microscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of Cationic Styryl Dyes for Cancer Cell Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective identification and imaging of cancer cells are crucial for diagnostics, drug development, and understanding tumor biology. Fluorescent probes that preferentially accumulate in cancer cells are invaluable tools in this endeavor. This guide provides a comparative analysis of cationic styryl dyes for cancer cell imaging, evaluating their performance against other common mitochondrial probes and presenting supporting experimental data.
Introduction to Cationic Styryl Dyes
Cationic styryl dyes are a class of fluorescent molecules characterized by a styryl group and a positively charged heterocyclic moiety.[1] This positive charge is a key feature that facilitates their interaction with and permeation through cell membranes.[2][3] Several studies have demonstrated that certain synthetic styryl derivatives exhibit selective uptake and retention in cancer cells compared to normal cells, making them promising candidates for cancer cell-specific imaging.[2][4][5]
The primary mechanism for this selectivity is often attributed to the higher mitochondrial membrane potential (ΔΨm) in many cancer cell types compared to normal cells.[6] The delocalized positive charge of the styryl dyes drives their accumulation within the negatively charged mitochondrial matrix.[7] Beyond their imaging capabilities, some styryl compounds have also been investigated for their anti-cancer properties, including the induction of apoptosis.[8][9]
Comparative Analysis of Fluorescent Probes
To assess the specificity of styryl dyes, it is essential to compare their performance with other widely used fluorescent probes that also target mitochondria.
| Probe | Target | Reported Cancer Selectivity | Advantages | Limitations |
| Cationic Styryl Dyes (e.g., Styryl-QL, Styryl-BT) | Primarily Mitochondria (due to ΔΨm), DNA binding also reported[2][3] | Selective uptake and retention in some cancer cell lines (e.g., HepG2, SH-SY5Y) over normal cells (e.g., RAW264.7).[2] However, some toxicity to normal keratinocytes has been noted.[2][3] | Rapid cellular uptake.[2] Some derivatives have theranostic potential (imaging and anti-cancer effects).[8][10] Large Stokes shifts are possible.[7][11] | Can be cytotoxic.[2] Specificity is not universal across all cancer and normal cell types. Quantum yields can be low for some derivatives.[12] |
| MitoTracker™ Dyes (e.g., Red CMXRos, Green FM) | Mitochondria | Generally stain mitochondria in all cell types, but signal intensity can be higher in cells with more active mitochondria. | Well-established and commercially available in various colors.[13] Some are fixable (e.g., MitoTracker Green).[14] | Staining can be dependent on ΔΨm (e.g., MitoTracker Red), which can be a confounding factor.[15] Some have been reported to have toxic effects.[7] |
| Tetramethylrhodamine (TMRM/TMRE) | Mitochondria (ΔΨm-dependent) | Not cancer-specific; stains functional mitochondria based on membrane potential. | Widely used for measuring ΔΨm.[16] Low concentrations are non-toxic and do not inhibit respiration.[14] | Signal is lost upon mitochondrial depolarization, making it unsuitable for simple morphological tracking in all conditions.[14] |
| 5BMF (F16 Derivative) | Mitochondria | High selectivity for cancer cells over normal cells (selectivity index of 225 reported).[10] | Highly effective theranostic agent with low IC50 (~50 nM in H2228 cells) and demonstrated in vivo tumor suppression.[10] | As a newer probe, it is less widely characterized than the MitoTracker series. |
Quantitative Photophysical and Cytotoxicity Data
A direct comparison of photophysical properties for a single "Styryl 6" compound is not available in the literature. However, data for various styryl derivatives and alternatives are summarized below.
| Probe/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | IC50 (µM) vs. Cancer Cells | Reference |
| Styryl-QL | ~488 | ~554 | Not specified | ~10-20 (HepG2, SH-SY5Y) | [2] |
| Styryl-BT | ~488 | ~540 | Not specified | ~10-20 (HepG2, SH-SY5Y) | [2] |
| Styryl Triazine (7a) | 381 | 422 | Not specified | Not specified | [17] |
| 5BMF | Not specified | Not specified | Not specified | ~0.05 (H2228) | [10] |
| BS-CN (Coumarin-based) | ~488 | ~620 | 0.35 | Not specified | [12] |
| Rhodamine 6G (Reference) | ~530 | ~555 | 0.95 | Not applicable | [10] |
Note: Excitation and emission maxima can vary depending on the solvent and local environment. IC50 values are highly cell-line dependent.
Experimental Protocols & Methodologies
General Protocol for Live-Cell Imaging with Cationic Styryl Dyes
This protocol is a generalized procedure based on methodologies reported for styryl derivatives.[2]
-
Cell Culture : Seed the cancer and normal cells (e.g., HepG2 and RAW264.7) on chambered coverglass or imaging plates and culture for 24 hours to allow for adherence.
-
Dye Preparation : Prepare a stock solution of the styryl dye (e.g., 1 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (e.g., 1 µM) in the appropriate cell culture medium.
-
Cell Staining : Remove the existing culture medium from the cells and add the medium containing the styryl dye.
-
Incubation : Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator. Incubation times may need to be optimized for different dyes and cell lines.
-
Washing : Gently wash the cells three times with a phosphate-buffered saline (PBS) solution to remove excess dye and reduce background fluorescence. Some newer probes may not require this wash step.[7]
-
Counterstaining (Optional) : If desired, a nuclear counterstain like Hoechst 33342 can be added according to the manufacturer's protocol to visualize the cell nucleus.
-
Imaging : Image the stained cells using a confocal or fluorescence microscope equipped with the appropriate filter sets for the specific styryl dye. For example, for a dye with Ex/Em of ~488/550 nm, a standard FITC or GFP filter set would be suitable.
Visualizations: Workflows and Mechanisms
Mechanism of Selective Accumulation
The preferential accumulation of cationic styryl dyes in cancer cells is primarily driven by differences in cellular and mitochondrial membrane potentials.
Caption: Mechanism of styryl dye accumulation in cancer cells.
Experimental Workflow for Probe Comparison
A systematic workflow is essential for the objective comparison of different fluorescent probes.
Caption: Standardized workflow for evaluating imaging probes.
Signaling Pathway Implication: Apoptosis Induction
Certain styryl derivatives, such as styrylchromones, do more than just stain cells; they can actively induce apoptosis, suggesting a potential for theranostic applications.
Caption: Styrylchromones can activate apoptosis pathways.
Conclusion
Cationic styryl dyes represent a promising class of fluorescent probes for the selective imaging of cancer cells. Their specificity appears to be largely driven by the elevated mitochondrial membrane potential characteristic of many cancer types. While they demonstrate clear advantages in selective uptake and potential for theranostic applications, researchers must consider their inherent cytotoxicity and the fact that their specificity is not universal. When compared to established probes like the MitoTracker™ series, styryl dyes offer a unique profile that may be particularly advantageous in contexts where both imaging and cytotoxic effects are desirable. As with any fluorescent probe, thorough validation and optimization are critical for reliable and reproducible results in specific experimental systems. Newer derivatives, such as 5BMF, show significant improvements in both selectivity and efficacy, highlighting the continued potential of this chemical class in cancer research and drug development.[10]
References
- 1. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Fluorescent Dye Invades Mitochondria to Selectively Kill Cancer Stem Cells via Increased ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of styrylchromones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rigidify styryl-pyridinium dyes to benzo[ h ]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08269E [pubs.rsc.org]
- 13. biotium.com [biotium.com]
- 14. Choosing proper fluorescent dyes, proteins, and imaging techniques to study mitochondrial dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells [frontiersin.org]
- 16. Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
